Ruxolitinib sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJWVXWQCTZSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ruxolitinib Sulfate and the JAK/STAT Pathway: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of ruxolitinib sulfate, a potent and selective inhibitor of Janus kinases (JAKs), focusing on its interaction with the JAK/STAT signaling pathway. The information presented herein is intended for professionals in the fields of biomedical research and drug development.
Introduction: The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, where it modulates gene expression.[1][2] This pathway is central to regulating fundamental cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2]
Dysregulation of the JAK/STAT pathway is a hallmark of various diseases, particularly myeloproliferative neoplasms (MPNs) and inflammatory conditions.[3][4] In many MPNs, such as myelofibrosis and polycythemia vera, aberrant activation of the JAK-STAT pathway, often driven by a gain-of-function mutation in JAK2 (JAK2V617F), leads to uncontrolled cell proliferation and elevated levels of pro-inflammatory cytokines.[1][3][4] This makes the JAK kinases prime therapeutic targets.
This compound: Core Mechanism of Action
Ruxolitinib is an orally bioavailable, potent, and selective inhibitor of JAK1 and JAK2.[1][4] Its chemical structure is (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-propanenitrile.[1] The core mechanism of ruxolitinib involves competitive inhibition at the ATP-binding site within the kinase domain of JAK1 and JAK2.[1][5] This action prevents the phosphorylation and subsequent activation of the JAK enzymes, effectively blocking downstream signaling events. Ruxolitinib inhibits both wild-type and the mutated JAK2V617F form, which is crucial for its efficacy in MPNs.[1][3]
By occupying the ATP-binding pocket, ruxolitinib prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the JAK protein itself (autophosphorylation) and on its substrates, primarily the STAT proteins.[1][4] Molecular modeling studies indicate that the stabilization of ruxolitinib within the kinase's binding cavity is primarily achieved through hydrophobic interactions.[6][7]
Pharmacological Effects on the JAK/STAT Pathway
The inhibition of JAK1 and JAK2 by ruxolitinib leads to several key downstream pharmacological effects:
-
Inhibition of STAT Phosphorylation: The primary consequence of JAK inhibition is the prevention of STAT protein phosphorylation. Ruxolitinib has been shown to effectively inhibit the phosphorylation of STAT3 and STAT5 in preclinical models.[1] For instance, it blocks IL-6-induced STAT3 phosphorylation in peripheral blood mononuclear cells.[1] In vivo studies have also confirmed that ruxolitinib inhibits STAT1 and STAT3 phosphorylation in tumor tissues.[8] This blockade is dose-dependent and reversible.[4][9]
-
Reduction of Pro-inflammatory Cytokines: A key feature of diseases like myelofibrosis is a "cytokine storm," characterized by elevated levels of circulating inflammatory mediators.[3][10] Many of these cytokines, including IL-6 and TNF-α, signal through the JAK/STAT pathway.[4][10] By inhibiting this pathway, ruxolitinib effectively reduces the plasma levels of these pro-inflammatory cytokines, which contributes to the alleviation of constitutional symptoms in patients.[1][4][10]
-
Inhibition of Cell Proliferation and Induction of Apoptosis: In malignant cells dependent on JAK/STAT signaling (e.g., those with the JAK2V617F mutation), ruxolitinib inhibits proliferation and can induce apoptosis.[1][4] This effect has been demonstrated in various cell lines, including Ba/F3 cells engineered to express JAK2V617F and HEL cells, which endogenously express the mutation.[1]
Quantitative Pharmacological Data
The potency and selectivity of ruxolitinib have been extensively characterized through in vitro kinase assays and cell-based functional assays. The data below summarizes key quantitative metrics.
Table 1: In Vitro Kinase Inhibitory Activity of Ruxolitinib
| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK1/2 | Data Source(s) |
| JAK1 | 3.3 ± 1.2 | - | [1][10] |
| JAK2 | 2.8 ± 1.2 | - | [1][10] |
| TYK2 | 19 ± 3.2 | ~6-fold | [1][10] |
| JAK3 | 428 ± 243 | >130-fold | [1][10] |
| IC₅₀ (half-maximal inhibitory concentration) values were determined in cell-free, 'naked' kinase assays. |
Table 2: Binding Affinity and Cellular Activity of Ruxolitinib
| Parameter | Target / Cell Line | Value | Data Source(s) |
| Binding Affinity (ΔG) | JAK1 | -8.3 kcal/mol | [6][7][11] |
| Binding Affinity (ΔG) | JAK2 | -8.0 kcal/mol | [6][7][11] |
| IC₅₀ (Cell Proliferation) | Ba/F3-JAK2V617F | 100 - 130 nM | [1] |
| IC₅₀ (STAT3 Phosphorylation) | Whole Blood (IL-6 stimulated) | 281 nM | [10] |
| IC₅₀ (STAT3 Phosphorylation) | Whole Blood (TPO stimulated) | 282 nM | [10] |
Key Experimental Methodologies
The characterization of a JAK inhibitor like ruxolitinib involves a series of well-defined experiments. Below are representative protocols for key assays.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based competition binding assay to determine the IC₅₀ of ruxolitinib for JAK kinases.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare solutions of recombinant JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer.
-
Prepare a solution of the Europium-labeled anti-tag antibody specific to the recombinant kinase.
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the ruxolitinib serial dilution or vehicle control (DMSO).
-
Add 5 µL of the kinase-antibody mixture to each well.
-
Add 5 µL of the fluorescent tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (tracer) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the ruxolitinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of ruxolitinib that causes a 50% reduction in tracer binding.
-
Protocol: Western Blot Analysis for Phosphorylated STAT (p-STAT)
This protocol details the detection of STAT3 phosphorylation in a cytokine-stimulated cell line.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human peripheral blood mononuclear cells or TF-1 cells) in appropriate media.
-
Starve the cells of growth factors for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of ruxolitinib (e.g., 0-1000 nM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with a cytokine known to activate the pathway (e.g., 50 ng/mL Interleukin-6 for STAT3) for 15-30 minutes.
-
-
Protein Extraction:
-
Place plates on ice and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol: Cell-Based Proliferation Assay
This protocol measures the effect of ruxolitinib on the proliferation of a JAK2V617F-dependent cell line.
-
Cell Seeding:
-
Use a cell line whose proliferation is dependent on JAK2V617F signaling, such as the Ba/F3 murine pro-B cell line stably transfected with human JAK2V617F.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3, as the JAK2V617F mutation confers cytokine independence.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Prepare a serial dilution of ruxolitinib in the culture medium.
-
Add the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and wells with no cells (background).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the ruxolitinib concentration and fit to a dose-response curve to calculate the IC₅₀.
-
Conclusion
This compound is a highly effective therapeutic agent that functions through the potent and selective inhibition of JAK1 and JAK2 kinases. By competing with ATP for the kinase binding site, it abrogates the phosphorylation cascade of the JAK/STAT pathway. This leads to the suppression of STAT activation, a reduction in pro-inflammatory cytokine signaling, and the inhibition of aberrant cell proliferation. The well-defined mechanism of action, supported by robust quantitative data and preclinical validation, establishes ruxolitinib as a cornerstone in the treatment of diseases driven by dysregulated JAK/STAT signaling.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crystalline Landscape of Ruxolitinib Sulfate: A Technical Guide to Its Structure and Polymorphs
Introduction: Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), is a critical therapeutic agent for myeloproliferative neoplasms. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development. This technical guide provides an in-depth analysis of the crystal structure and known polymorphic forms of ruxolitinib, with a primary focus on its sulfate salt, placed within the broader context of other known crystalline structures.
The Mechanism of Action: JAK/STAT Pathway Inhibition
Ruxolitinib functions by interfering with the JAK/STAT signaling pathway, which is crucial for cellular processes like immune response, proliferation, and differentiation[1]. Dysregulation of this pathway is a hallmark of myeloproliferative disorders. Ruxolitinib blocks the phosphorylation and activation of JAK1 and JAK2, which in turn prevents the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition halts their translocation to the nucleus, ultimately modulating gene expression[2][3][4].
Polymorphism of Ruxolitinib and Its Salts
Ruxolitinib can exist as a free base and in various salt forms, each with the potential for multiple polymorphs. The choice of salt and its crystalline form can significantly impact the drug's physicochemical properties[5][6]. While ruxolitinib phosphate is the marketed form, several other salts, including the sulfate, have been investigated to optimize properties like crystallinity and solubility[5][6][7][8][9].
Crystallographic Data of Ruxolitinib Forms
Detailed structural information is essential for understanding and controlling the solid state of ruxolitinib. Single-crystal X-ray diffraction provides definitive data on the unit cell and spatial arrangement of molecules.
| Form | System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Ref. |
| Ruxolitinib (Free Base) | Monoclinic | P2₁ | 8.7110(2) | 19.5857(4) | 18.9372(4) | 90.8570(10) | 3230.53(10) | [10][11] |
| Ruxolitinib Dihydrate | - | - | - | - | - | - | - | [11][12] |
| Ruxolitinib Phosphate | - | - | - | - | - | - | - | [11][12] |
Note: Detailed unit cell parameters for the dihydrate and phosphate forms were not available in the provided search results, though their structures have been studied[11][12].
Characterization of Ruxolitinib Sulfate and Other Polymorphs
Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are key techniques used to identify and differentiate polymorphs. The following tables summarize the characteristic PXRD peaks and thermal data for various ruxolitinib salt forms as described in the public domain, primarily through patent literature.
Table 1: PXRD Data for Ruxolitinib Polymorphs (Characteristic Peaks in 2θ ± 0.2°)
| Salt Form | Polymorph | Characteristic Peaks (2θ) |
| Phosphate | APO-I | 4.9, 7.6, 8.3, 9.5, 12.5, 13.0[13] |
| Oxalate | Form I | 5.2, 9.0, 9.6, 13.8, 15.7, 17.7, 18.2, 21.0, 22.5, 22.9, 25.0[14] |
| Hemifumarate | Form II (hemihydrate) | 5.4, 6.2, 11.0, 16.1, 16.9, 21.4[8] |
| Hemifumarate | Form III (anhydrous) | 5.7, 9.3, 13.7, 14.4, 16.4, 17.5, 18.0, 19.3, 21.5, 22.7, 25.3[15] |
| Mesylate | APO-I | 6.8, 8.0, 11.1[16] |
Information specifically detailing polymorphs of this compound was not prominently available in the search results. The focus in the literature and patents appears to be on the phosphate, oxalate, and other newer salt forms.
Table 2: Thermal Analysis Data (DSC) for Ruxolitinib Polymorphs
| Salt Form | Polymorph | Onset Temperature (°C) | Peak Maximum (°C) |
| Phosphate | APO-I | ~188 | ~194[13] |
| Mesylate | Form APO-I | ~163 | ~166[16] |
| Edisylate | - | ~77 | ~81[16] |
Experimental Protocols
The identification and characterization of ruxolitinib polymorphs involve a systematic workflow. This includes salt formation, crystallization screening, and solid-state analysis.
General Protocol for Salt Formation and Polymorph Screening
-
Dissolution: Dissolve ruxolitinib free base in a suitable organic solvent (e.g., ethyl acetate, butyl acetate, methanol)[10].
-
Acid Addition: Add the corresponding acid (e.g., sulfuric acid, phosphoric acid, oxalic acid) to the solution, often in a stoichiometric ratio (e.g., 1:1)[16].
-
Crystallization: Induce crystallization through various methods:
-
Slow Cooling: Gradually cool the saturated solution to allow for crystal growth[10].
-
Solvent Evaporation: Allow the solvent to evaporate slowly at a controlled temperature.
-
Anti-Solvent Addition: Add a solvent in which the salt is poorly soluble to induce precipitation.
-
-
Isolation: Collect the resulting solid material by filtration.
-
Drying: Dry the isolated solid under vacuum or at a controlled temperature.
Key Characterization Methodologies
-
Powder X-ray Diffraction (PXRD): The primary technique for identifying crystalline phases. Samples are scanned over a range of 2θ angles, and the resulting diffractogram serves as a fingerprint for a specific polymorph[5].
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, phase transitions, and assess the thermal stability of different forms[5][6].
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to identify solvates or hydrates by quantifying the loss of solvent upon heating[6].
Conclusion
The solid-state chemistry of ruxolitinib is complex, with multiple salt forms and polymorphs reported. While ruxolitinib phosphate is the commercially available form, research into other salts, including this compound, aims to discover forms with superior physicochemical properties. This guide summarizes the publicly available data on the crystal structures and polymorphic forms of ruxolitinib salts. A comprehensive understanding and rigorous characterization of these forms, using orthogonal analytical techniques like PXRD and DSC, are indispensable for the development of robust and effective ruxolitinib drug products. Further research is needed to fully characterize the polymorphic landscape of this compound and its potential advantages in a pharmaceutical setting.
References
- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [pathbank.org]
- 4. researchgate.net [researchgate.net]
- 5. EP3183252B1 - Oxalate salt of ruxolitinib - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2023121574A1 - Novel polymorph of ruxolitinib hemifumarate and method of preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2016026974A1 - Oxalate salt of ruxolitinib - Google Patents [patents.google.com]
- 10. Crystal structure and X-ray powder diffraction data for ruxolitinib | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the crystal structures of the JAK1/2 inhibitor ruxolitinib and its hydrate and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CA2928286A1 - Solid form of ruxolitinib phosphate - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. WO2024172778A1 - Novel polymorph of ruxolitinib hemifumarate and method of preparation - Google Patents [patents.google.com]
- 16. CA3139457A1 - Novel salts of ruxolitinib and crystalline forms thereof - Google Patents [patents.google.com]
Ruxolitinib Sulfate: A Selective JAK1/JAK2 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has emerged as a cornerstone in the treatment of myeloproliferative neoplasms (MPNs) and other inflammatory conditions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the mechanism of action, efficacy, and safety profile of Ruxolitinib. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate a comprehensive understanding of this targeted therapeutic agent.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating intracellular signaling cascades initiated by a wide array of cytokines and growth factors.[1] Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a central pathogenic mechanism in various hematological malignancies and inflammatory diseases.[2] Ruxolitinib (formerly INCB018424) is an orally bioavailable, ATP-competitive inhibitor that selectively targets the kinase activity of JAK1 and JAK2, thereby modulating the signaling of numerous pro-inflammatory cytokines and hematopoietic growth factors.[1][3]
Mechanism of Action
Ruxolitinib exerts its therapeutic effects by inhibiting the phosphorylation of STAT proteins, a critical step in the JAK/STAT signaling cascade. This inhibition downregulates the expression of target genes involved in cell proliferation, differentiation, and inflammation.[3]
The JAK/STAT Signaling Pathway and Ruxolitinib's Point of Intervention
The canonical JAK/STAT pathway is initiated by the binding of a cytokine to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. Ruxolitinib binds to the ATP-binding pocket of the JAK1 and JAK2 kinase domains, preventing the phosphorylation of STATs and thereby interrupting this signaling cascade.
Quantitative Data
In Vitro Kinase Inhibition
Ruxolitinib demonstrates potent and selective inhibition of JAK1 and JAK2 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 3.3 | [3] |
| JAK2 | 2.8 | [3] |
| TYK2 | 19 | [3] |
| JAK3 | 428 | [3] |
Table 1: Ruxolitinib IC50 Values against JAK Family Kinases.
Cellular Activity
Ruxolitinib effectively inhibits the proliferation of cell lines dependent on JAK signaling.
| Cell Line | Assay | IC50 (nM) | Reference |
| Ba/F3-EpoR-JAK2V617F | Proliferation | 186 | [4] |
| HEL (human erythroleukemia) | Proliferation | 186 | [4] |
| Nalm-6 (human B-cell precursor leukemia) | Viability (CCK8) | 47,700 | [5] |
Table 2: Cellular Potency of Ruxolitinib.
Clinical Efficacy in Myelofibrosis (COMFORT Studies)
The COMFORT-I and COMFORT-II phase 3 clinical trials established the efficacy of Ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis.[6][7]
| Endpoint | COMFORT-I (Ruxolitinib vs. Placebo) | COMFORT-II (Ruxolitinib vs. Best Available Therapy) | Reference |
| Primary Endpoint | |||
| ≥35% Reduction in Spleen Volume at Week 24 | 41.9% vs. 0.7% (p < 0.001) | 32% vs. 0% (p < 0.001) | [4][8] |
| Key Secondary Endpoints | |||
| ≥50% Improvement in Total Symptom Score at Week 24 | 45.9% vs. 5.3% (p < 0.001) | - | [8] |
| Overall Survival (ITT analysis at 3 years) | HR = 0.69 (95% CI: 0.46–1.03) | HR = 0.48 (95% CI: 0.28–0.85) | [6] |
Table 3: Key Efficacy Endpoints from the COMFORT-I and COMFORT-II Trials.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of a compound against JAK kinases, based on commonly used biochemical assay principles.
Objective: To quantify the inhibitory activity of Ruxolitinib on the enzymatic activity of purified JAK1 and JAK2.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Ruxolitinib (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Ruxolitinib in kinase buffer.
-
Add a fixed concentration of the peptide substrate and ATP to each well of the 384-well plate.
-
Add the serially diluted Ruxolitinib or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the recombinant JAK enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the Ruxolitinib concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (General Protocol)
This protocol outlines a general method for assessing the effect of Ruxolitinib on the proliferation of JAK-dependent cell lines.
Objective: To determine the IC50 of Ruxolitinib for inhibiting the proliferation of a JAK2V617F-positive cell line (e.g., HEL).
Materials:
-
HEL cells (or other suitable cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Ruxolitinib
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or WST-1/MTS reagent)
-
Luminometer or spectrophotometer
Procedure:
-
Seed HEL cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of Ruxolitinib in complete culture medium.
-
Add the serially diluted Ruxolitinib or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Ruxolitinib concentration and fitting the data to a sigmoidal dose-response curve.
STAT3 Phosphorylation Assay (General Protocol)
This protocol describes a general method to measure the pharmacodynamic effect of Ruxolitinib on the phosphorylation of STAT3 in whole blood.
Objective: To assess the inhibitory effect of Ruxolitinib on cytokine-induced STAT3 phosphorylation.
Materials:
-
Freshly collected human whole blood
-
Ruxolitinib
-
Cytokine stimulant (e.g., Interleukin-6, IL-6)
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-phospho-STAT3 (pSTAT3) antibody
-
Flow cytometer
Procedure:
-
Aliquot whole blood into tubes.
-
Add Ruxolitinib at various concentrations or vehicle control and incubate.
-
Stimulate the blood samples with IL-6 for a short period (e.g., 15 minutes) at 37°C.
-
Fix the cells immediately by adding fixation buffer.
-
Lyse the red blood cells and permeabilize the white blood cells using the appropriate buffers.
-
Stain the cells with the anti-pSTAT3 antibody.
-
Acquire the samples on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT3 in the cell population of interest (e.g., lymphocytes or monocytes).
-
Calculate the percentage of inhibition of pSTAT3 phosphorylation relative to the stimulated control.
Conclusion
Ruxolitinib is a well-characterized, potent, and selective inhibitor of JAK1 and JAK2. Its mechanism of action, involving the direct inhibition of the JAK/STAT signaling pathway, has been extensively validated through a variety of in vitro and in vivo studies. The robust clinical data from the COMFORT trials have established Ruxolitinib as a standard of care for patients with myelofibrosis, demonstrating significant improvements in splenomegaly, disease-related symptoms, and overall survival. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians working with this important therapeutic agent.
References
- 1. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 2. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ruxolitinib in Myelofibrosis: An In-Depth Technical Guide
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2V617F mutation, has been a pivotal moment in understanding the pathophysiology of MF.[1][2] This has led to the development of targeted therapies, with Ruxolitinib being the first JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis.[3][4][5] This technical guide provides a comprehensive overview of the preclinical studies that established the foundational evidence for the clinical development and use of Ruxolitinib in myelofibrosis.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune responses.[6][7] In myelofibrosis, dysregulation of this pathway, often due to activating mutations in JAK2, leads to uncontrolled cell proliferation and the overproduction of inflammatory cytokines.[1][2][8]
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[6][9] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases, including the mutated JAK2V617F form.[3] By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and subsequent activation of STAT proteins.[3][6] This, in turn, prevents the translocation of STAT proteins to the nucleus, where they would otherwise promote the transcription of genes involved in cell proliferation, differentiation, and inflammation.[6] The primary therapeutic effects of Ruxolitinib in myelofibrosis, including the reduction of splenomegaly and alleviation of constitutional symptoms, are attributed to this inhibition of the JAK-STAT pathway.[3]
In Vitro Studies
Preclinical evaluation of Ruxolitinib in various in vitro models demonstrated its potent and selective inhibitory activity against JAK kinases and its effects on hematopoietic cell proliferation.
Quantitative Data: In Vitro Inhibitory Activity
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| JAK1 | Kinase Assay | 3.3 | [3][10] |
| JAK2 | Kinase Assay | 2.8 | [3][10] |
| TYK2 | Kinase Assay | 19 | [3] |
| JAK3 | Kinase Assay | 428 | [3] |
| Ba/F3-JAK2V617F | Cell Proliferation | 127 | [11] |
| Erythroid Progenitors (PV patients) | Colony Formation | 67 | [4][11] |
| Erythroid Progenitors (Healthy donors) | Colony Formation | >400 | [11] |
Experimental Protocols
Kinase Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ruxolitinib against isolated JAK family kinases.
-
Methodology: Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of Ruxolitinib. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based assay. The IC50 values were then calculated from the dose-response curves.
Cell-Based Proliferation Assays:
-
Objective: To assess the effect of Ruxolitinib on the proliferation of cells dependent on JAK signaling.
-
Cell Lines: Murine pro-B cell line Ba/F3 engineered to express the human JAK2V617F mutation, which renders them cytokine-independent for growth.
-
Methodology: Ba/F3-JAK2V617F cells were cultured in the presence of escalating concentrations of Ruxolitinib for a defined period (e.g., 72 hours). Cell viability and proliferation were measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying ATP levels (e.g., CellTiter-Glo®). IC50 values were determined by plotting the percentage of inhibition against the drug concentration.
Colony-Forming Assays:
-
Objective: To evaluate the inhibitory effect of Ruxolitinib on the growth of hematopoietic progenitor cells.
-
Source of Cells: Mononuclear cells isolated from the peripheral blood of patients with polycythemia vera (PV) (containing JAK2V617F-positive progenitors) and healthy donors.
-
Methodology: Cells were cultured in a semi-solid medium (e.g., methylcellulose) that supports the growth of erythroid colonies (colony-forming unit-erythroid, CFU-E). The cultures were treated with different concentrations of Ruxolitinib. After an incubation period (e.g., 14 days), the number of colonies was counted. The IC50 was calculated as the concentration of Ruxolitinib that caused a 50% reduction in colony formation compared to untreated controls.[4][11]
In Vivo Studies
Animal models of myelofibrosis were crucial in demonstrating the in vivo efficacy of Ruxolitinib, particularly its effects on splenomegaly, tumor burden, and systemic inflammation.
Quantitative Data: In Vivo Efficacy in a Mouse Model
| Model | Treatment | Outcome | Result | Reference |
| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | Ruxolitinib vs. Vehicle | Spleen Size | Significant Reduction | [10] |
| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | Ruxolitinib vs. Vehicle | Tumor Burden | Significant Reduction | [10] |
| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | Ruxolitinib vs. Vehicle | Circulating Cytokines | Significant Reduction | [10] |
| JAK2V617F and MPLW515L murine models | Ruxolitinib (alone or with Nuvisertib) | Spleen Size and Bone Marrow Fibrosis | Reduction | [12] |
Experimental Protocols
Mouse Model of Myeloproliferative Neoplasm:
-
Objective: To evaluate the therapeutic efficacy of Ruxolitinib in a living organism recapitulating key features of myelofibrosis.
-
Animal Model: Immunocompromised mice (e.g., Balb/c) are injected intravenously with Ba/F3 cells expressing the human erythropoietin receptor and the JAK2V617F mutation (Ba/F3-EpoR-JAK2V617F). These mice develop a myeloproliferative-like disease characterized by splenomegaly, leukocytosis, and infiltration of hematopoietic cells into various organs.
-
Methodology: Once the disease is established (e.g., palpable spleens), mice are randomized into treatment and control groups. The treatment group receives Ruxolitinib orally, typically twice daily, while the control group receives a vehicle. Treatment continues for a specified duration (e.g., 21 days).
-
Endpoints:
-
Spleen Size and Weight: Spleens are measured and weighed at the end of the study.
-
Tumor Burden: Assessed by measuring white blood cell counts and analyzing the infiltration of leukemic cells in tissues like the spleen, liver, and bone marrow through histology.
-
Cytokine Levels: Plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured using techniques like ELISA or multiplex bead arrays.
-
Survival: In some studies, the overall survival of the treated versus control mice is monitored.
-
Molecular and Cellular Effects
Beyond its direct inhibitory effect on JAK kinases, preclinical studies elucidated the broader molecular and cellular consequences of Ruxolitinib treatment.
Key Findings
-
Reduction in Pro-inflammatory Cytokines: A hallmark of myelofibrosis is a "cytokine storm," with elevated levels of numerous inflammatory cytokines that contribute to constitutional symptoms. Ruxolitinib treatment was shown to significantly reduce the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[6][10]
-
Inhibition of STAT3/5 Phosphorylation: Consistent with its mechanism of action, Ruxolitinib effectively inhibited the phosphorylation of downstream signaling molecules STAT3 and STAT5 in both in vitro and in vivo models.[3][6] This reduction in phosphorylated STAT proteins is a key biomarker of JAK pathway inhibition.
-
Induction of Apoptosis and Inhibition of Proliferation: Ruxolitinib was shown to inhibit the proliferation of JAK2V617F-positive cells and induce apoptosis.[3] This anti-proliferative effect is more potent in cells harboring the JAK2V617F mutation compared to cells with wild-type JAK2, providing a therapeutic window.[3][11]
Experimental Protocols
Cytokine Measurement:
-
Objective: To quantify the effect of Ruxolitinib on the levels of circulating cytokines.
-
Methodology: Plasma samples from treated and control animals are analyzed using enzyme-linked immunosorbent assays (ELISA) specific for individual cytokines (e.g., IL-6, TNF-α) or using multiplex bead-based assays (e.g., Luminex) to simultaneously measure a panel of cytokines.
Phospho-STAT Analysis:
-
Objective: To measure the inhibition of JAK signaling downstream.
-
Methodology: Cells from in vitro cultures or tissues from in vivo studies are lysed, and protein extracts are prepared. The levels of phosphorylated STAT3 (p-STAT3) and STAT5 (p-STAT5) are measured by Western blotting or flow cytometry using antibodies specific to the phosphorylated forms of these proteins.
Conclusion
The preclinical studies of Ruxolitinib provided a robust and compelling rationale for its clinical development in myelofibrosis. In vitro assays established its potency and selectivity as a JAK1 and JAK2 inhibitor. In vivo studies in relevant animal models demonstrated its efficacy in reducing the key pathological features of the disease, namely splenomegaly, tumor burden, and the systemic inflammatory state. These foundational studies successfully translated into the clinic, where Ruxolitinib has become a standard of care for patients with intermediate or high-risk myelofibrosis, significantly improving spleen-related symptoms and quality of life.[4][11] Ongoing preclinical research continues to explore Ruxolitinib in combination with other agents to further enhance its therapeutic benefit.[12][13][14][15]
References
- 1. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications | Haematologica [haematologica.org]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PathWhiz [pathbank.org]
- 7. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hcp.jakafi.com [hcp.jakafi.com]
- 10. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sumitomo Pharma America to Present New Investigational Data at the 2025 American Society of Hematology Annual Meeting [prnewswire.com]
- 13. Management of myelofibrosis after ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. patientpower.info [patientpower.info]
Pharmacodynamics of Ruxolitinib in Hematopoietic Cells: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacodynamics of Ruxolitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, with a focus on its effects within hematopoietic cells. This document is intended for researchers, scientists, and drug development professionals engaged in the study of hematological malignancies and targeted therapies.
Introduction
Ruxolitinib is a first-in-class oral medication that functions as a competitive inhibitor of the Janus kinases JAK1 and JAK2.[1] These enzymes are critical components of intracellular signaling pathways that regulate hematopoiesis and immune function.[2][3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key pathogenic driver in several myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).[2][4] Ruxolitinib is clinically approved for the treatment of intermediate or high-risk MF, PV in patients who have had an inadequate response to or are intolerant of hydroxyurea, and steroid-refractory acute graft-versus-host disease (GVHD).[5][6] Its therapeutic efficacy is directly linked to its pharmacodynamic effects on hematopoietic cells, which include inhibiting proliferation, inducing apoptosis, and reducing the production of pro-inflammatory cytokines.[7]
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is the principal signaling cascade for a wide array of cytokines and growth factors essential for normal hematopoiesis, such as erythropoietin and thrombopoietin.[8] The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[2][8]
Ruxolitinib exerts its effect by competitively binding to the ATP-binding pocket of JAK1 and JAK2, preventing their catalytic function.[2][7] This action effectively blocks the phosphorylation and subsequent activation of downstream STAT proteins, thereby interrupting the signaling cascade that drives pathological myeloproliferation and inflammation in MPNs.[8]
Core Pharmacodynamic Effects in Hematopoietic Cells
Ruxolitinib's inhibition of JAK1 and JAK2 results in several key pharmacodynamic outcomes in hematopoietic cells.
-
Inhibition of Myeloproliferation: Ruxolitinib demonstrates a dose-dependent inhibition of proliferation in hematopoietic cells, with a pronounced effect on cells harboring the JAK2V617F mutation, which is prevalent in MPNs.[9] It effectively suppresses the cytokine-independent growth of erythroid progenitors from patients with PV and reduces the proliferation of various JAK2-dependent cell lines.[9][10]
-
Induction of Apoptosis: By blocking the pro-survival signals mediated by the JAK-STAT pathway, Ruxolitinib induces apoptosis (programmed cell death) in malignant hematopoietic cells.[7][9] This effect has been demonstrated in cell lines such as Ba/F3-EpoR-JAK2V617F, where treatment leads to a significant increase in apoptotic cells.[7][9] In Hodgkin lymphoma and primary mediastinal B-cell lymphoma cells, Ruxolitinib treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[11]
-
Suppression of Pro-inflammatory Cytokines: A hallmark of myelofibrosis is a systemic inflammatory state characterized by elevated levels of circulating pro-inflammatory cytokines.[12] Ruxolitinib treatment leads to a marked reduction in these cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9] This reduction is a direct consequence of JAK1/2 inhibition and correlates strongly with the alleviation of debilitating constitutional symptoms such as fatigue, night sweats, and weight loss experienced by patients.[9][13]
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcp.jakafi.com [hcp.jakafi.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PathWhiz [pathbank.org]
- 9. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of ruxolitinib treatment on inflammation-mediated comorbidities in myelofibrosis and related neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Ruxolitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruxolitinib is a potent and selective oral inhibitor of the Janus kinase (JAK) 1 and JAK2 protein kinases.[1][2] Initially developed and approved for the treatment of myeloproliferative neoplasms such as myelofibrosis (MF) and polycythemia vera (PV), its therapeutic applications have expanded to include steroid-refractory acute graft-versus-host disease (aGVHD).[3][4][5] The central mechanism of Ruxolitinib involves the disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade in mediating the effects of numerous cytokines and growth factors.[6][7]
Growing evidence highlights Ruxolitinib's significant anti-inflammatory and immunomodulatory effects, positioning it as a promising therapeutic agent for a wide range of hyperinflammatory and autoimmune conditions.[8][9] Its ability to broadly downregulate the functional effect of multiple pro-inflammatory cytokines, rather than targeting a single mediator, offers a distinct advantage in managing complex inflammatory states like cytokine storm syndrome (CSS).[10][11] This guide provides a comprehensive technical overview of the anti-inflammatory properties of Ruxolitinib, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining essential experimental protocols.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT pathway is a cornerstone of intracellular signaling, translating extracellular cytokine signals into transcriptional regulation. This pathway is integral to the proliferation, differentiation, and activation of immune cells.[1][5] Many pro-inflammatory cytokines, including interferons (IFNs), interleukins (ILs), and various growth factors, rely on JAKs to initiate their signaling cascade.
The process begins when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes, including those encoding inflammatory mediators.[7]
Ruxolitinib exerts its effect by competitively inhibiting the ATP-binding catalytic site of JAK1 and JAK2.[4][7] This blockade prevents the phosphorylation and activation of STATs, thereby disrupting the entire downstream signaling cascade. The result is a significant reduction in the production of pro-inflammatory cytokines and chemokines, effectively dampening the inflammatory response.[4]
References
- 1. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hcp.jakafi.com [hcp.jakafi.com]
- 6. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 8. mechanisms-underlying-the-anti-inflammatory-and-immunosuppressive-activity-of-ruxolitinib - Ask this paper | Bohrium [bohrium.com]
- 9. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome [frontiersin.org]
- 11. P1542: RUXOLITINIB IN COVID-19 PATIENTS WITH DEFINED HYPERINFLAMMATION: THE RUXCOFLAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Ruxolitinib in Preclinical Mouse Models
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is a critical regulator of hematopoiesis and immune function, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms (MPNs), graft-versus-host disease (GVHD), and other inflammatory conditions.[3] In preclinical research, mouse models are indispensable for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of Ruxolitinib. By inhibiting JAK1 and JAK2, Ruxolitinib modulates the signaling of various cytokines and growth factors, leading to reduced myeloproliferation and suppression of pro-inflammatory cytokines like IL-6 and TNF-α.[4] Its efficacy has been demonstrated in various murine models, where it has been shown to reduce splenomegaly, decrease circulating inflammatory cytokines, and prolong survival.[4][5]
Mechanism of Action: JAK-STAT Pathway Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signaling for numerous cytokines and growth factors essential for hematopoiesis and immune response. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] These activated STATs then translocate to the nucleus to regulate the expression of target genes. Ruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking this signaling cascade.[7]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ruxolitinib in Mice
Pharmacokinetic studies in mice are crucial for determining appropriate dosing regimens that mimic human clinical exposure. A single dose of 60 mg/kg administered via oral gavage has been used to study these parameters.[8][9] The drug has a relatively short half-life of approximately 3 hours in humans, suggesting that twice-daily (BID) administration is often necessary to maintain therapeutic concentrations.[4][7]
| Mouse Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (min) | Key Findings |
| NSG | 60 | Oral Gavage | ~1500 | ~15-30 | Pharmacokinetic profile determined by LC-MS/MS after serial blood sampling.[9] |
| BoyJ | 60 | Oral Gavage | ~1200 | ~15-30 | Similar profile to NSG mice, analyzed by non-compartmental analysis.[9] |
Note: Cmax and Tmax values are approximated from graphical data presented in the cited source.
Table 2: Ruxolitinib Dosing Regimens in Various Mouse Models
The optimal dose of Ruxolitinib varies significantly depending on the disease model, the desired level of target engagement, and the administration route. Doses typically range from 15 mg/kg to 90 mg/kg, administered once or twice daily.
| Disease Model | Mouse Strain | Dose (mg/kg) & Schedule | Administration Route | Vehicle / Formulation | Key Outcomes |
| Myeloproliferative Neoplasm (MPN) | BALB/c | 60 mg/kg, BID | Oral Gavage | 20% Captisol in 58 mM citrate buffer | Reduced splenomegaly and mutant allele burden.[10] |
| MPN | BALB/c | 30, 60, or 90 mg/kg, BID | Oral Gavage | Not Specified | Dose-dependent reduction in GFP-positive cells (surrogate for allele burden).[11] |
| MPN (JAK2V617F) | Not Specified | 90 mg/kg, BID | Oral Gavage | Not Specified | Combination with PU-H71 was most efficacious.[10] |
| Acute Graft-vs-Host Disease (aGVHD) | BALB/c recipients of B6 donor cells | 45 or 90 mg/kg/day (split into two doses) | Oral Gavage | 0.5% methylcellulose and 5% N,N-dimethylacetamide in water | Significant improvement in overall survival and reduced weight loss.[12] |
| Steroid-Refractory aGVHD | Not Specified | Not specified (dosed to mimic clinical target inhibition) | Oral Gavage | Not Specified | Reduced T-cell infiltration and improved survival.[13] |
| Immune Bone Marrow Failure | CByB6F1 | 15 mg/kg, BID | Oral Gavage | Not Specified | Used as a low-dose in combination therapy with cyclosporine.[14] |
| Immune Bone Marrow Failure | CByB6F1 | 2 g/kg in chow (~60 mg/kg/day) | Medicated Chow | Lab Diet 5002 | Ameliorated pancytopenia and prevented mortality.[15][16] |
| T-cell ALL | Rag1-/- | Not Specified | Medicated Chow | Nutragel rodent chow | Reduced leukemic burden and extended survival.[17] |
| Carcinogenicity Study | Tg.rasH2 | 15, 45, or 125 mg/kg, QD | Oral Gavage | Not Specified | No increase in neoplastic findings.[18] |
Experimental Protocols
Protocol 1: Administration of Ruxolitinib by Oral Gavage
Oral gavage is the most common method for precise dose administration in preclinical studies.
Materials:
-
Ruxolitinib (e.g., INCB018424)
-
Vehicle solution: 0.5% methylcellulose in sterile water.[8] Other vehicles may include 5% dimethyl acetamide (DMAc) or 20% Captisol.[10][19]
-
Sterile water
-
Weighing scale and spatulas
-
Mortar and pestle (optional, for grinding)
-
Magnetic stirrer and stir bar
-
Appropriately sized gavage needles (e.g., 20-22 gauge, flexible or rigid)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously with a magnetic stirrer. Gentle heating may aid dissolution. Allow the solution to cool to room temperature.
-
Ruxolitinib Formulation:
-
Calculate the total amount of Ruxolitinib required based on the number of mice, their average weight, and the target dose (e.g., 60 mg/kg). Assume a dosing volume of 10 mL/kg.[20]
-
Weigh the precise amount of Ruxolitinib powder.
-
Create a homogenous suspension by adding the powder to the prepared vehicle. If necessary, use a mortar and pestle to grind the powder before adding it to the vehicle to ensure a fine suspension.
-
Continuously stir the suspension using a magnetic stirrer to prevent settling during dose preparation. Some protocols may use sonication to ensure even distribution.[20]
-
-
Administration:
-
Weigh each mouse to calculate the exact volume to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the correct volume into a 1 mL syringe fitted with a gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently dispense the solution into the stomach. Avoid entering the trachea.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
For twice-daily (BID) dosing, administrations should be spaced approximately 12 hours apart.
-
Protocol 2: Administration of Ruxolitinib via Medicated Chow
Medicated chow provides a less stressful, systemic administration method, though it offers less control over the precise dose consumed by each animal at a specific time.
Materials:
-
Custom-formulated Ruxolitinib-medicated chow (e.g., 2 g of Ruxolitinib per kg of feed).[15][16]
-
Standard rodent chow for the control group.
-
Specialized feeders to minimize spillage and allow for consumption monitoring.
Procedure:
-
Chow Preparation/Sourcing:
-
Contact a reputable vendor of custom research diets to formulate chow containing the desired concentration of Ruxolitinib (e.g., 2 g/kg).
-
Specify the base diet (e.g., Lab Diet 5002) to ensure consistency with control animals.[15]
-
The vendor will mix the drug homogenously into the chow matrix. Alternatively, some studies have used formulations mixed into Nutragel.[17]
-
-
Acclimatization: Before starting the treatment, acclimatize mice to the powdered or pelleted form of the diet if it differs from their standard feed.
-
Administration:
-
Replace the standard chow in the cages of the treatment group with the Ruxolitinib-medicated chow.
-
Provide the control group with identical chow that does not contain the drug.
-
Ensure ad libitum access to the medicated chow and water.
-
-
Monitoring:
-
Regularly monitor food consumption by weighing the feeders to estimate the average daily drug intake per mouse.
-
Monitor the body weight and overall health of the animals throughout the study.
-
Store the medicated chow according to the manufacturer's instructions to ensure the stability of Ruxolitinib.
-
Experimental Workflow Visualization
A typical preclinical study evaluating Ruxolitinib in a mouse model follows a structured workflow from preparation to final analysis.
References
- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ruxolitinib [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy of combined low-dose ruxolitinib and cyclosporine in murine immune bone marrow failure | Haematologica [haematologica.org]
- 15. Efficacy of JAK1/2 inhibition in murine immune bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. researchgate.net [researchgate.net]
Application Notes: Utilizing Ruxolitinib for the Study of JAK2V617F Mutant Cells
Introduction
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells.[1] A significant number of these cases, including approximately 95% of polycythemia vera (PV) patients and 50-60% of those with essential thrombocythemia and primary myelofibrosis, are driven by a specific mutation known as JAK2V617F.[1][2][3] This mutation results in the constitutive, or constant, activation of the Janus kinase 2 (JAK2) protein, leading to dysregulated signaling through the JAK-STAT pathway.[4][5] This aberrant signaling promotes cell proliferation and survival, contributing to the disease phenotype.[2][3]
Ruxolitinib is a potent, orally bioavailable, ATP-competitive inhibitor of both JAK1 and JAK2.[6][7] Its development as a targeted therapy has revolutionized the treatment of MPNs.[8] For researchers, Ruxolitinib serves as an invaluable tool to investigate the downstream consequences of JAK2V617F activation and to study the cellular response to its inhibition. These notes provide an overview and detailed protocols for using Ruxolitinib in a laboratory setting to study JAK2V617F mutant cells.
Mechanism of Action
The JAK-STAT signaling pathway is crucial for hematopoiesis and immune function, mediating the effects of various cytokines and growth factors.[2][3] In cells harboring the JAK2V617F mutation, the kinase is perpetually active, independent of cytokine binding. This leads to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[5][9] Activated STAT proteins dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell survival, proliferation, and differentiation.[2][3]
Ruxolitinib exerts its effect by binding to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[4][7] This effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in malignant cells.[4]
Quantitative Data Summary
Ruxolitinib demonstrates potent activity against cell lines harboring the JAK2V617F mutation. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and assay conditions.
Table 1: In Vitro Inhibitory Activity of Ruxolitinib in JAK2V617F-Positive Cells
| Cell Line | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| HEL | Cell Proliferation | 186 | [9] |
| Ba/F3-EPOR-JAK2V617F | Cell Proliferation | 126 | [9] |
| Ba/F3-JAK2V617F | Cell Proliferation | 100-130 | [7] |
| Erythroid Progenitors (PV Patients) | Colony Formation (EPO-independent) | 67 | [9] |
| Erythroid Progenitors (PV Patients) | Proliferation | 223 | [9] |
| Erythroid Progenitors (Healthy) | Proliferation | >400 |[9][10] |
Note: IC50 values can vary based on experimental conditions such as cell density, serum concentration, and assay duration.
Long-term treatment with Ruxolitinib in clinical settings has been shown to reduce the JAK2V617F allele burden in patients, indicating a potential disease-modifying effect.
Table 2: Effect of Ruxolitinib on JAK2V617F Allele Burden in Myelofibrosis Patients
| Study | Treatment Duration | Mean % Change from Baseline | Key Finding | Reference |
|---|---|---|---|---|
| COMFORT-I | 24 Weeks | -10.9% (vs +3.5% in placebo) | Initial reduction in allele burden. | [11] |
| COMFORT-I | Long-term (up to 216 weeks) | -27% (max change) | Continuous decrease with extended treatment. | [5][12] |
| COMFORT-II | 48 Weeks | -7% (median change) | Modest reduction observed. |[11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or ATP-based)
This protocol assesses the effect of Ruxolitinib on the proliferation and viability of JAK2V617F mutant cells.
Materials:
-
JAK2V617F-positive cell line (e.g., HEL, SET-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ruxolitinib (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based kit (e.g., CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow cells to adhere and stabilize.
-
Drug Treatment: Prepare serial dilutions of Ruxolitinib in culture medium. A typical concentration range is 1 nM to 10 µM. Add 100 µL of the diluted drug or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
For ATP-based Assay: Follow the manufacturer's protocol (e.g., add CellTiter-Glo® reagent directly to wells and incubate for a short period).
-
-
Data Acquisition: Read the absorbance (at ~570 nm for MTT) or luminescence using a plate reader.
-
Analysis: Normalize the readings to the vehicle-treated control wells. Plot the percentage of cell viability against the log of Ruxolitinib concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Ruxolitinib.
Materials:
-
JAK2V617F-positive cells
-
6-well plates
-
Ruxolitinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and treat with Ruxolitinib at various concentrations (e.g., 250 nM, 1 µM) or vehicle control for 24-48 hours.[13]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot for JAK-STAT Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the JAK-STAT pathway following Ruxolitinib treatment.
Materials:
-
JAK2V617F-positive cells
-
Ruxolitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pJAK2 (Tyr1007/1008), anti-JAK2, anti-pSTAT3 (Tyr705), anti-STAT3, anti-pSTAT5 (Tyr694), anti-STAT5, anti-Actin or GAPDH.[14][15]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Treat cells with Ruxolitinib (e.g., 100-500 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Expected Outcome: Ruxolitinib treatment is expected to cause a dose-dependent decrease in the phosphorylation of STAT3 and STAT5.[9][14][16] Interestingly, a paradoxical increase in JAK2 phosphorylation at Tyr1007/1008 may be observed. This is because Ruxolitinib binding protects these sites from phosphatases, leading to an accumulation of phosphorylated, yet inactive, JAK2.[17][18][19]
References
- 1. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The effect of long-term ruxolitinib treatment on JAK2p.V617F allele burden in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 9. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accumulation of JAK activation loop phosphorylation is linked to type I JAK inhibitor withdrawal syndrome in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ruxolitinib Treatment in Xenograft Models of Hematologic Malignancies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, has demonstrated significant therapeutic efficacy in various hematologic malignancies. This document provides a comprehensive overview of the application of ruxolitinib in preclinical xenograft models of these diseases, summarizing key efficacy data and detailing experimental protocols for in vivo studies. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many hematologic malignancies, making it a prime target for therapeutic intervention. Ruxolitinib effectively modulates this pathway, leading to anti-tumor effects.
Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of ruxolitinib in xenograft models of hematologic malignancies.
Table 1: Efficacy of Ruxolitinib in Lymphoma Xenograft Models
| Hematologic Malignancy | Cell Line | Xenograft Model | Ruxolitinib Dosage and Administration | Key Outcomes | Reference |
| Hodgkin Lymphoma (HL) | L-428 | NSG mice | 45 mg/kg, oral gavage | Significantly prolonged survival (median 51.5 days vs. 21 days in control). Significantly inhibited tumor progression as measured by bioluminescence. | |
| Primary Mediastinal B-cell Lymphoma (PMBL) | Karpas-1106P | NSG mice | 45 mg/kg, oral gavage | Significantly prolonged survival (median 41.5 days vs. 20 days in control). Significantly inhibited tumor progression as measured by bioluminescence. | |
| Anaplastic Large Cell Lymphoma (ALK-) | FE-PD | Mouse model | 50 mg/kg/day, continuous pump | Inhibited tumor growth and decreased tumor weight. |
Table 2: Efficacy of Ruxolitinib in Leukemia Xenograft Models
| Hematologic Malignancy | Xenograft Type | Xenograft Model | Ruxolitinib Dosage and Administration | Key Outcomes | Reference |
| Philadelphia chromosome-like Acute Lymphoblastic Leukemia (Ph-like ALL) | 8 pediatric B-ALL cases | Xenograft models | Not specified | Significantly lower peripheral and splenic blast counts in the majority of xenografts. | |
| Ph+ Acute Lymphoblastic Leukemia (Ph+ ALL) | Not specified | Mouse model | 60 mg/kg, oral gavage | Significant survival advantage when combined with dasatinib. | |
| Acute Myeloid Leukemia (AMKL) | Patient-derived | Xenograft model | 60 mg/kg, twice daily for 5 days | Monitored for tumor burden by bioluminescent imaging or human CD45+ cells in peripheral blood. |
Experimental Protocols
Establishment of Hematologic Malignancy Xenograft Models
This protocol describes the establishment of patient-derived or cell line-derived xenograft models in immunodeficient mice.
Materials:
-
Hematologic malignancy cell lines (e.g., L-428, Karpas-1106P) or patient-derived cells.
-
Immunodeficient mice (e.g., NSG - NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ).
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
Syringes and needles.
Procedure:
-
Cell Preparation:
-
Culture cell lines under standard conditions.
-
For patient-derived samples, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in sterile PBS at the desired concentration (typically 1-10 x 106 cells per injection). For some models, mixing cells with Matrigel can improve engraftment.
-
-
Implantation:
-
Anesthetize the recipient mice.
-
For systemic disease models (e.g., leukemia), inject the cell suspension intravenously via the tail vein.
-
For solid tumor models (e.g., lymphoma), inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Engraftment Monitoring:
-
Monitor the mice regularly for signs of tumor development, such as palpable tumors at the injection site or signs of illness for systemic disease.
-
For leukemia models, peripheral blood can be collected periodically to monitor for the presence of human cells (e.g., human CD45+ cells) by flow cytometry.
-
Ruxolitinib Administration
This protocol outlines the preparation and administration of ruxolitinib to xenografted mice.
Materials:
-
Ruxolitinib powder.
-
Vehicle for suspension (e.g., 0.5% methylcellulose in water, or PBS with 0.1% Tween-20).
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Formulation:
-
Prepare a homogenous suspension of ruxolitinib in the chosen vehicle at the desired concentration. Sonication can be used to ensure even distribution.
-
-
Administration:
-
Administer the ruxolitinib suspension to the mice via oral gavage. The volume is typically 10 ml/kg body weight.
-
The dosing schedule will depend on the specific experimental design but is often once or twice daily.
-
Tumor Growth Monitoring and Efficacy Evaluation
This protocol details the methods for monitoring tumor growth and assessing the efficacy of ruxolitinib treatment.
Materials:
-
Digital calipers.
-
Bioluminescence imaging system (for cell lines expressing luciferase).
-
Anesthetic.
Procedure:
-
Tumor Volume Measurement (for subcutaneous tumors):
-
Measure the length (l) and width (w) of the tumor using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (l x w2) / 2.
-
-
Bioluminescence Imaging (for luciferase-expressing tumors):
-
Inject the mice with a luciferin substrate.
-
Anesthetize the mice and image them using a bioluminescence imaging system.
-
Quantify the bioluminescent signal to assess tumor burden.
-
-
Survival Analysis:
-
Monitor the mice daily for signs of distress or morbidity.
-
Euthanize mice when they reach a predetermined endpoint (e.g., tumor volume exceeds a certain size, significant weight loss, or signs of severe illness).
-
Record the date of euthanasia or death for survival analysis.
-
Pharmacodynamic Analysis of JAK/STAT Pathway Inhibition
This protocol describes the analysis of STAT protein phosphorylation in tumor tissue to confirm the mechanism of action of ruxolitinib.
Materials:
-
Tumor tissue from xenograft models.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-STAT5, anti-total-STAT3, anti-total-STAT5, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total STAT proteins.
-
Mandatory Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of ruxolitinib.
Caption: Experimental workflow for ruxolitinib treatment in xenograft models.
Combining Ruxolitinib with Other Inhibitors in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), has shown clinical efficacy in myeloproliferative neoplasms.[1][2] However, in various other cancers, monotherapy with ruxolitinib has demonstrated limited success, often due to intrinsic or acquired resistance.[2][3] A promising strategy to enhance its anti-cancer activity and overcome resistance is to combine it with other targeted inhibitors. This document provides detailed application notes and protocols for studying the synergistic effects of ruxolitinib in combination with other inhibitors in cancer cell lines. The focus is on combinations that target key survival and proliferation pathways, such as the PI3K/AKT/mTOR, MAPK, and apoptosis regulation pathways.
Data Presentation: Synergistic Effects of Ruxolitinib Combinations
The following tables summarize the synergistic effects observed when combining ruxolitinib with other inhibitors across various cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Table 1: Ruxolitinib in Combination with PI3K/AKT/mTOR Pathway Inhibitors
| Combination Drug | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
| MK-2206 (AKT inhibitor) | Breast Cancer | BT474, MDA-MB-231 | Synergistic anti-proliferative effect, reduced cell viability, and inhibition of PI3K/AKT and MAPK signaling.[5][6][7][8] | [5][6][7][8] |
| Gedatolisib (PI3K/mTOR inhibitor) | Ph-like ALL | Patient-derived xenograft models | Superior efficacy in inhibiting leukemia proliferation compared to monotherapy.[9] | [9] |
| ZSTK474, GDC0941, BEZ235 (PI3K inhibitors) | Myeloproliferative Neoplasms | Ba/F3 cells expressing JAK2 V617F or TpoR W515L | Synergistic inhibition of cell growth (CI < 0.5).[10] | [10] |
Table 2: Ruxolitinib in Combination with Apoptosis Modulators (BCL-2/Mcl-1 Inhibitors)
| Combination Drug | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
| Venetoclax (BCL-2 inhibitor) | Ph-like ALL | Ba/F3-SPAG9-JAK2 | Enhanced anti-proliferative effects in vitro.[11][12] | [11][12] |
| AZD5991 (Mcl-1 inhibitor) | Ph-like ALL | Ba/F3-SPAG9-JAK2 | Enhanced anti-proliferative effects in vitro.[11] | [11] |
| BCL2 Inhibition | Cutaneous T-cell Lymphoma (CTCL) | Patient-derived CTCL cells | Strongest potentiation of cytotoxicity among combinations tested, driven by intrinsic and extrinsic apoptosis.[13] | [13] |
Table 3: Ruxolitinib in Combination with HDAC Inhibitors
| Combination Drug | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
| Vorinostat | Hematologic Malignancies | L1236, L540, RPMI, WSU-NHL, Karpas422, RL, Granta519, Jeko1, U266, RPMI8266, MEK1, Karpas299, HUT78 | Highly synergistic cytotoxic action in several cell lines, induction of apoptosis, and cell cycle arrest.[1][3] | [1][3] |
| Resminostat | Cutaneous T-cell Lymphoma (CTCL) | MyLa, SeAx | Synergistic anti-tumor effects, inhibition of proliferation, and induction of apoptosis (CI < 1).[14][15] | [14][15] |
Table 4: Ruxolitinib in Combination with Chemotherapeutic Agents
| Combination Drug | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
| Paclitaxel | Ovarian Cancer | OVCAR-8, MDAH2774 | Synergistic increase in anti-tumor activity.[4] | [4] |
Signaling Pathways and Experimental Workflow
The synergistic effects of combining ruxolitinib with other inhibitors often arise from the simultaneous blockade of multiple oncogenic signaling pathways. Below are diagrams illustrating the targeted pathways and a typical experimental workflow for evaluating drug combinations.
Caption: Targeted signaling pathways for combination therapy with Ruxolitinib.
Caption: Experimental workflow for evaluating Ruxolitinib drug combinations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and assessing the viability of cells treated with drug combinations.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Ruxolitinib and other inhibitor(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[17]
-
Drug Treatment:
-
For IC50 determination: Prepare serial dilutions of each drug. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations.[18]
-
For combination studies: Add drugs alone or in combination at predetermined concentrations (often based on IC50 values).[18][19] Include vehicle-only controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For IC50 determination, plot cell viability against drug concentration and fit a dose-response curve.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI).[20]
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of drug combinations on the phosphorylation status and expression levels of key proteins in signaling pathways.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-STAT3, STAT3, p-AKT, AKT, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21][22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[22]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[21]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by the drug combinations.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The combination of ruxolitinib with inhibitors targeting complementary signaling pathways represents a powerful strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and data presented here provide a framework for researchers to design, execute, and interpret experiments aimed at identifying and characterizing synergistic drug combinations involving ruxolitinib. Rigorous evaluation of these combinations in preclinical models is a critical step toward the development of more effective cancer therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined treatment with ruxolitinib and MK-2206 inhibits ERα activity by inhibiting MAPK signaling in BT474 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined treatment with ruxolitinib and MK-2206 inhibits the JAK2/STAT5 and PI3K/AKT pathways via apoptosis in MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The combination of ruxolitinib and Bcl-2/Mcl-1 inhibitors has a synergistic effect on leukemic cells carrying a SPAG9::JAK2 fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Ruxolitinib with resminostat exert synergistic antitumor effects in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Assay of cell viability with two drugs [bio-protocol.org]
- 20. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 21. 4.6. Western Blot Analysis [bio-protocol.org]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Protocol for Assessing Apoptosis Induction by Ruxolitinib
Application Note
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various malignancies, including myeloproliferative neoplasms and certain solid tumors.[1][3][4] Ruxolitinib exerts its therapeutic effects by inhibiting JAK-mediated phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of downstream target genes involved in cell growth and survival.[1] A key mechanism of Ruxolitinib's anti-cancer activity is the induction of apoptosis, or programmed cell death, in malignant cells.[1][5][6][7] This application note provides a comprehensive overview and detailed protocols for assessing Ruxolitinib-induced apoptosis in cancer cell lines.
Mechanism of Action: Ruxolitinib-Induced Apoptosis
Ruxolitinib's primary mechanism for inducing apoptosis involves the inhibition of the JAK/STAT signaling pathway.[5][6][7] In many cancer cells, this pathway is constitutively active, leading to the persistent expression of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Mcl-1).[3][4][8] By inhibiting JAK1 and JAK2, Ruxolitinib prevents the phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5.[1] This downregulation of STAT activity leads to decreased transcription of anti-apoptotic genes.[3][4][8] The subsequent imbalance between pro-apoptotic (e.g., Bak) and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[3][9] This cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3][10]
Caption: Ruxolitinib inhibits JAK1/2, blocking STAT phosphorylation and leading to apoptosis.
Data Presentation
The following tables summarize quantitative data on the effects of Ruxolitinib on various cancer cell lines.
Table 1: IC50 Values of Ruxolitinib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 47.7 | CCK-8 | [5] |
| LS411N | Colorectal Cancer | ~15 | MTT | [3] |
| SW620 | Colorectal Cancer | ~20 | MTT | [3] |
| DLD-1 | Colorectal Cancer | ~25 | MTT | [3] |
| HCT116 | Colorectal Cancer | ~10 | MTT | [3] |
| SW480 | Colorectal Cancer | ~8 | MTT | [3] |
Table 2: Ruxolitinib-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Ruxolitinib Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| Nalm-6/MLL-BP OE | 47.7 | 24 | 26.8 | [5] |
| LS411N | 20 | 48 | Increased vs. control | [3][9] |
| SW620 | 30 | 48 | Increased vs. control | [3][9] |
| HEL cells | 0.3 | 48 | Significantly increased vs. control | [11] |
| L-428 | 100 | 48 | >1.5-fold increase in Caspase 3/7 activity | [12] |
| HDLM-2 | 100 | 48 | >3.2-fold increase in Caspase 3/7 activity | [12] |
Experimental Protocols
Detailed methodologies for key experiments to assess Ruxolitinib-induced apoptosis are provided below.
Caption: Workflow for assessing Ruxolitinib-induced apoptosis.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol is to determine the cytotoxic effects of Ruxolitinib and to establish the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ruxolitinib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.[3]
-
Treat the cells with serially diluted concentrations of Ruxolitinib (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.[3]
-
For MTT assay, add MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[3]
-
For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[3]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with Ruxolitinib for the desired time.
-
Harvest 1-5 x 10^5 cells by centrifugation.[13] For adherent cells, use gentle trypsinization.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry within 1 hour.[13][16]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.[17][18]
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer or fluorometer
Procedure (using Caspase-Glo® 3/7):
-
Seed cells in a 96-well plate and treat with Ruxolitinib.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[17]
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[17]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19]
Materials:
-
Treated and control cells on coverslips or in a 96-well plate
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure (for imaging):
-
Fix the treated cells with 4% paraformaldehyde for 15 minutes at room temperature.[19][20]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[20]
-
Wash the cells with deionized water.
-
Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.[19][20]
-
Wash the cells with 3% BSA in PBS.[20]
-
Incubate with the fluorescent labeling solution (e.g., Click-iT® reaction cocktail) for 30 minutes at room temperature, protected from light.[19]
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA stain (e.g., Hoechst or DAPI).
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key apoptotic proteins, such as the Bcl-2 family members (Bcl-2, Bax, Mcl-1) and cleaved caspases.[21]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.[22]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody overnight at 4°C.[22][23]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH. An increased Bax/Bcl-2 ratio is indicative of apoptosis.[24]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 3. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - Liao - Translational Pediatrics [tp.amegroups.org]
- 6. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Stathmin 1 inhibition amplifies ruxolitinib-induced apoptosis in JAK2V617F cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ruxolitinib Sulfate in DMSO: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of ruxolitinib sulfate when prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of ruxolitinib and its salts in DMSO?
A: The solubility of ruxolitinib and its different salt forms in DMSO is generally high, though reported values vary across suppliers. Ruxolitinib phosphate is reported to have a solubility of approximately 33 mg/mL in DMSO.[1] Other sources report solubilities for the base form ranging from over 10 mM to as high as 242 mg/mL.[2][3] It is crucial to consult the certificate of analysis for your specific batch. Moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A: To prepare a stock solution, begin by dissolving the this compound powder in fresh, anhydrous DMSO. If the compound does not dissolve completely, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[2] For cell-based assays, ensure the final concentration of DMSO in your culture medium does not exceed a level that affects cell viability, typically recommended to be under 0.1%.[3]
Q3: What are the recommended storage conditions for ruxolitinib stock solutions in DMSO?
A: Ruxolitinib stock solutions in DMSO should be stored at low temperatures. For long-term storage, -80°C is recommended, where it can be stable for up to a year.[3][4] For shorter-term storage, -20°C is acceptable for periods ranging from one month to several months.[2][4][5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4]
Q4: How long is a ruxolitinib DMSO stock solution stable?
A: The stability of the stock solution depends on the storage temperature. At -80°C, the solution can be stable for up to one year.[3][4] When stored at -20°C, the stability is generally cited as one month.[4][5] However, some suppliers advise using the solution as soon as possible and do not recommend long-term storage.[2]
Q5: What should I do if I see precipitation in my stock solution upon thawing?
A: If you observe precipitation after thawing a frozen stock solution, gently warm the tube to 37°C and vortex or sonicate it for a few minutes until the precipitate redissolves completely.[2][6] This is a common occurrence and can usually be resolved with warming and mixing.
Q6: What are the known degradation pathways for ruxolitinib?
A: Ruxolitinib is susceptible to degradation under certain conditions. Studies have shown it can undergo hydrolysis in both acidic and basic solutions.[7] The molecule is also prone to oxidative degradation, which can be triggered by temperature and the presence of oxygen.[8] Therefore, it is important to store the solid compound and its solutions protected from harsh conditions.
Q7: What is the mechanism of action of ruxolitinib?
A: Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[9][10] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in hematopoiesis and immune function.[10] By inhibiting JAK1 and JAK2, ruxolitinib blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby reducing the transcription of pro-inflammatory genes and inhibiting cellular proliferation.[9][10][11]
Data Summary Tables
Table 1: Solubility of Ruxolitinib and its Salts in DMSO
| Compound Form | Reported Solubility | Source |
| Ruxolitinib | >10 mM | APExBIO[2] |
| Ruxolitinib | ≥15.32 mg/mL | APExBIO, GlpBio[2][6] |
| Ruxolitinib | 61 mg/mL (199.1 mM) | Selleck Chemicals[4] |
| Ruxolitinib | ≥ 100 mg/mL (326.40 mM) | MedChemExpress[5] |
| Ruxolitinib | 242 mg/mL (789.92 mM) | TargetMol[3] |
| Ruxolitinib Phosphate | ~33 mg/mL | Cayman Chemical[1] |
| Ruxolitinib Phosphate | ≥20.2 mg/mL | APExBIO[12] |
Table 2: Stability and Storage of Ruxolitinib
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | ≥4 years | Cayman Chemical[1] |
| DMSO Solution | -80°C | Up to 1 year | Selleck Chemicals, TargetMol[3][4] |
| DMSO Solution | -20°C | 1 month to several months | Selleck Chemicals, APExBIO[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of ruxolitinib base is 306.37 g/mol . The sulfate salt will have a different molecular weight; refer to your product's certificate of analysis for the exact value. For this example, we assume the molecular weight of the sulfate form is ~404.36 g/mol (similar to the phosphate salt).
-
Mass (mg) = 10 mM * 0.001 L * 404.36 g/mol * 1000 mg/g = 4.04 mg for 1 mL.
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the desired volume (e.g., 1 mL) of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If the solid does not dissolve completely, proceed to the next step.
-
Aid Dissolution (If Necessary):
-
Place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Alternatively, or in combination, place the tube in an ultrasonic bath for 5-10 minutes.[2]
-
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -20°C for short-term use or -80°C for long-term storage.[3][4]
Protocol 2: General Method for Solubility Assessment
-
Prepare Saturated Solution: Add an excess amount of this compound to a known volume of DMSO in a vial.
-
Equilibrate: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Solid and Liquid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a precise volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent (e.g., DMSO or a mobile phase) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of ruxolitinib.
-
Calculate Solubility: Back-calculate the original concentration in the supernatant using the dilution factor. This concentration represents the solubility of the compound under the tested conditions.
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Ruxolitinib | INCB018424 | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. WO2021260727A1 - Oral liquid formulations of ruxolitinib - Google Patents [patents.google.com]
- 9. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 10. PathWhiz [pathbank.org]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Ruxolitinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and overcoming ruxolitinib resistance in cancer cell lines. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and curated data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to ruxolitinib in cancer cell lines?
A1: Acquired resistance to ruxolitinib, a potent JAK1/JAK2 inhibitor, can arise through several mechanisms:
-
Secondary Mutations in the JAK2 Kinase Domain: Point mutations within the JAK2 kinase domain can interfere with ruxolitinib binding.[1][2][3][4] In vitro mutagenesis screens have identified several mutations that confer resistance.[2][5]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass JAK-STAT signaling by activating parallel pathways to maintain proliferation and survival.[6][7][8][9] A key bypass mechanism involves the RAS/RAF/MEK/ERK pathway.[6]
-
Epigenetic Modifications: Changes in DNA methylation and histone modification can alter gene expression profiles, leading to a drug-resistant phenotype.[6][7][10][11] For instance, mutations in genes like TET2, which is involved in DNA methylation, have been associated with reduced ruxolitinib sensitivity.[6][12]
-
Overexpression of Target-Related Proteins: Increased expression of proteins in the JAK-STAT pathway, such as the thrombopoietin receptor (MPL), can contribute to resistance, particularly in the context of CALR mutations.[13]
Q2: Which cell line models are commonly used to study ruxolitinib resistance?
A2: The murine pro-B cell line, Ba/F3, is a widely used model.[1][3][4][14] These cells are dependent on interleukin-3 (IL-3) for survival and proliferation. They can be genetically engineered to express mutated forms of JAK2, such as JAK2-V617F, which renders them cytokine-independent and sensitive to ruxolitinib.[1] This model allows for the straightforward selection and characterization of ruxolitinib-resistant clones. Human cell lines, such as UT-7/EPO, have also been used, particularly for studying resistance in the context of CALR mutations.[13]
Q3: What are some strategies to overcome ruxolitinib resistance in the laboratory setting?
A3: Several strategies are being explored to circumvent ruxolitinib resistance:
-
Combination Therapies: Combining ruxolitinib with inhibitors of alternative signaling pathways has shown promise. Examples include combinations with:
-
Second-Generation and Alternative JAK2 Inhibitors: Type II JAK2 inhibitors, such as CHZ-868, and other JAK2 inhibitors like fedratinib, may be effective against cell lines harboring ruxolitinib-resistant mutations.[3][4][18]
-
HSP90 Inhibition: JAK2 is a client protein of the chaperone HSP90. Inhibiting HSP90 can lead to the degradation of both wild-type and mutated JAK2, offering a way to target ruxolitinib-resistant clones.[3][14]
Troubleshooting Guides
Problem 1: My ruxolitinib-sensitive cell line is showing unexpected resistance.
| Possible Cause | Troubleshooting Step |
| Cell Line Misidentification or Contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Incorrect Drug Concentration | Verify the concentration and purity of your ruxolitinib stock. Perform a dose-response curve to redetermine the IC50. |
| Spontaneous Emergence of Resistant Clones | Culture the cells in the absence of ruxolitinib for several passages to see if sensitivity is restored. If not, you may have selected for a resistant population.[19] |
| Alterations in Culture Conditions | Ensure consistent media formulation, serum batches, and incubator conditions (CO2, temperature, humidity). |
Problem 2: I am unable to generate a ruxolitinib-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration is Too High | Start by exposing the parental cell line to a low concentration of ruxolitinib (e.g., at or slightly below the IC50).[19] |
| Insufficient Duration of Drug Exposure | Developing resistance can take several weeks to months. Be patient and maintain consistent drug pressure.[19][20] |
| Incremental Dose Increase is Too Rapid | Increase the ruxolitinib concentration gradually, for example, by 1.5- to 2-fold increments, only after the cells have recovered and are proliferating steadily at the current concentration.[19] |
| Low Mutational Frequency | The spontaneous mutation rate may be low. Consider using a mutagen, such as N-ethyl-N-nitrosourea (ENU), to increase the likelihood of generating resistant clones, though this can introduce off-target effects.[21] |
Problem 3: Western blot analysis does not show re-activation of p-STAT5 in my resistant cells.
| Possible Cause | Troubleshooting Step |
| Resistance is Independent of JAK-STAT Reactivation | The resistance mechanism may involve bypass signaling pathways.[8] Investigate the activation of other pathways, such as MEK/ERK or PI3K/AKT, by immunoblotting for key phosphorylated proteins (e.g., p-ERK, p-AKT). |
| Suboptimal Antibody or Protocol | Validate your p-STAT5 antibody with positive and negative controls. Optimize your western blot protocol, including lysis buffer composition and antibody concentrations. |
| Transient Signaling | The reactivation of STAT5 signaling may be transient. Perform a time-course experiment after ruxolitinib treatment to capture the signaling dynamics. |
Quantitative Data Summary
Table 1: Ruxolitinib IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line / Model | JAK2 Status | Ruxolitinib IC50 (Sensitive) | Ruxolitinib IC50 (Resistant) | Fold Increase in Resistance | Reference |
| Ba/F3 | JAK2-V617F | ~125 nM | >500 nM | >4 | [8] |
| Ba/F3 | JAK2-V617F | ~182 nM | - | - | [3] |
| Ba/F3 | JAK2-V617F + Y931C | - | 33.3-fold higher than sensitive | 33.3 | [1] |
| Ba/F3 | JAK2-V617F + G935R | - | 19.5-fold higher than sensitive | 19.5 | [1] |
| Various | JAK2 mutations | - | 9 to 33-fold higher than sensitive | 9-33 | [1] |
Experimental Protocols
Protocol 1: Generation of Ruxolitinib-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of ruxolitinib.[19][20]
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental (ruxolitinib-sensitive) cells at a predetermined optimal density in a 96-well plate.
-
Treat the cells with a serial dilution of ruxolitinib for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[19]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium supplemented with ruxolitinib at a concentration equal to the IC50.
-
Monitor the cells for viability and proliferation. Initially, a significant proportion of cells may die.
-
Continue to culture the surviving cells, replacing the medium with fresh ruxolitinib-containing medium every 2-3 days.
-
-
Escalate the Drug Concentration:
-
Once the cells have recovered and are proliferating at a steady rate (this may take several weeks), increase the ruxolitinib concentration by a factor of 1.5 to 2.0.[19]
-
Repeat the process of monitoring, culturing, and waiting for the cell population to stabilize before the next dose escalation.
-
-
Characterize the Resistant Cell Line:
-
Once cells are stably proliferating at a significantly higher ruxolitinib concentration (e.g., 5-10 times the initial IC50), consider them resistant.
-
Confirm the degree of resistance by performing a new dose-response curve and calculating the new IC50. A 3- to 10-fold increase in IC50 is a common benchmark for resistance.[19]
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Perform molecular analyses (e.g., sequencing of the JAK2 gene, western blotting for signaling pathway components) to investigate the mechanism of resistance.
-
Protocol 2: Western Blot Analysis of JAK-STAT Signaling
This protocol is for assessing the phosphorylation status of key proteins in the JAK-STAT pathway.
-
Cell Lysis:
-
Plate sensitive and resistant cells and treat with ruxolitinib as required by the experiment.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, total JAK2, p-STAT5, total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Canonical and alternative signaling pathways downstream of JAK2.
References
- 1. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Epigenetics in myeloproliferative neoplasms [frontiersin.org]
- 11. Epigenetics in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications | Haematologica [haematologica.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 15. First-Line Ruxolitinib Combinations Boost Benefit Over Single Agent in Myelofibrosis - The ASCO Post [ascopost.com]
- 16. onclive.com [onclive.com]
- 17. targetedonc.com [targetedonc.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. researchgate.net [researchgate.net]
Ruxolitinib Hematological Toxicities in Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the hematological toxicities of Ruxolitinib observed in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed hematological toxicities of Ruxolitinib in animal studies?
A1: The most frequently reported hematological toxicities in animal studies are dose-dependent anemia, thrombocytopenia, and neutropenia.[1][2][3][4] These effects are considered on-target, stemming from the inhibition of JAK1 and JAK2, which are crucial for the signaling of cytokines and growth factors essential for hematopoiesis.[5][6]
Q2: What is the underlying mechanism for Ruxolitinib-induced hematological toxicity?
A2: Ruxolitinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[5][7] The JAK-STAT signaling pathway is critical for the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[8] Specifically, JAK2 is essential for mediating signals from erythropoietin and thrombopoietin, the key regulators of red blood cell and platelet production, respectively.[4][5] By inhibiting JAK2, Ruxolitinib disrupts these signaling cascades, leading to reduced production of erythrocytes and platelets, resulting in anemia and thrombocytopenia.[5]
Q3: In which animal models have these hematological toxicities been characterized?
A3: Hematological toxicities have been observed in various preclinical animal models, including normal CByB6F1 mice, murine models of immune-mediated aplastic anemia, and mouse models of myeloproliferative neoplasms (MPNs) involving JAK2V617F mutations.[1][9][10] Repeated-dose toxicology studies in rats and dogs have also demonstrated alterations in hematological parameters following oral administration of Ruxolitinib.[7]
Q4: Are the hematological toxicities observed in animal models reversible?
A4: While the provided search results do not explicitly state the reversibility of hematological toxicities in animal models upon cessation of treatment, clinical observations in humans suggest that these cytopenias are often manageable with dose adjustments or temporary interruption of the drug.[2][5] This suggests a potential for reversibility, which would need to be specifically assessed in the context of a given animal study design.
Troubleshooting Guide
Issue 1: Unexpectedly severe anemia or thrombocytopenia is observed at a planned dose.
-
Possible Cause 1: Animal Strain/Model Sensitivity. Different animal strains or disease models may exhibit varying sensitivities to Ruxolitinib. For instance, animals with a compromised hematopoietic system, such as in models of aplastic anemia, may be more susceptible to the myelosuppressive effects of the drug.[1]
-
Troubleshooting Steps:
-
Review Literature: Check for published data on the specific animal model and strain being used to determine if heightened sensitivity has been previously reported.
-
Dose De-escalation: Consider performing a dose-response study with lower doses of Ruxolitinib to identify a better-tolerated dose that still achieves the desired pharmacological effect.
-
Supportive Care: In some models, supportive care, analogous to red blood cell transfusions for anemia in clinical settings, might be a consideration, though this would need careful justification within the study protocol.[5]
-
Issue 2: Hematological parameters are highly variable between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration. For oral administration routes like gavage or medicated chow, variability in food intake or incomplete dosing can lead to different levels of drug exposure.
-
Troubleshooting Steps:
-
Refine Dosing Technique: For oral gavage, ensure consistent technique and volume for all animals. For medicated chow, monitor daily food intake for each animal to ensure they are receiving the intended dose.
-
Pharmacokinetic Analysis: If variability persists, consider conducting a limited pharmacokinetic study to measure plasma drug concentrations and assess the consistency of drug exposure among animals.
-
Baseline Health Screening: Ensure all animals are of similar age, weight, and health status at the start of the study, as underlying health differences can impact drug metabolism and response.
-
Issue 3: Difficulty distinguishing between disease-related cytopenia and drug-induced toxicity.
-
Possible Cause: Confounding Effects in Disease Models. In animal models of hematological diseases like myelofibrosis or aplastic anemia, the disease itself causes cytopenias.[11] Ruxolitinib-induced hematological effects can be superimposed on the disease pathology.
-
Troubleshooting Steps:
-
Include a Healthy Control Group: Always include a group of healthy, non-diseased animals treated with Ruxolitinib. This allows for the assessment of the drug's hematological effects in a normal physiological context, providing a baseline for comparison.[1]
-
Time-Course Analysis: Monitor hematological parameters at multiple time points. Drug-induced cytopenias often have a characteristic onset, nadir, and recovery pattern that may be distinguishable from the progressive cytopenias of the underlying disease.[11]
-
Correlate with Pharmacodynamic Markers: Measure downstream markers of JAK-STAT pathway inhibition (e.g., pSTAT levels) in hematopoietic cells. A strong correlation between pathway inhibition and the severity of cytopenia can help attribute the effect to the drug.
-
Quantitative Data from Animal Studies
Table 1: Hematological Effects of Ruxolitinib in Normal CByB6F1 Mice
| Parameter | Control Group (Con-chow) | Ruxolitinib Group (Rux-chow, 2 g/kg) | Duration of Treatment | Reference |
| Neutrophils (NEUs) | Not specified | Modestly suppressed | 14 days | [1] |
| Red Blood Cells (RBCs) | Not specified | Modestly suppressed | 14 days | [1] |
| Platelets (PLTs) | Not specified | Modestly suppressed | 14 days | [1] |
Data presented is a qualitative summary from the study as specific numerical values were not provided in the abstract.
Experimental Protocols
Protocol 1: Assessment of Hematopoietic Toxicity in Normal Mice
-
Animal Model: Normal 7- to 8-week-old CByB6F1 female mice.[1]
-
Treatment Groups:
-
Administration Route: Oral (medicated chow).[1]
-
Duration: 14 days.[1]
-
Endpoint Analysis:
-
At day 14, animals are bled for complete blood counts (CBCs) to measure neutrophils, red blood cells, and platelets.[1]
-
Animals are euthanized, and bone marrow cells are extracted from bilateral tibiae and femurs to estimate total bone marrow cell recovery.[1]
-
Spleens are also extracted to calculate total spleen cell recovery.[1]
-
Protocol 2: Evaluation of Ruxolitinib in a Murine Model of Immune Aplastic Anemia
-
Animal Model: 8- to 9-week-old female CByB6F1 mice.[12]
-
Disease Induction: Mice receive 5 Gy total body irradiation followed by an infusion of 5 x 10^6 lymph node cells from female B6 donors to induce bone marrow failure.[12]
-
Treatment Groups:
-
Administration Route: Oral (medicated chow).[12]
-
Endpoint Analysis:
Visualizations
References
- 1. Efficacy of JAK1/2 inhibition in murine immune bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers Review Safety Profile of Ruxolitinib in Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 3. Label changes report new side effects for hematology drugs | MDedge [ma1.mdedge.com]
- 4. Efficacy and safety of ruxolitinib in patients with myelofibrosis and low platelet count (50 × 109/L to <100 × 109/L) at baseline: the final analysis of EXPAND - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. JAK-STAT in Early Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of anemia on overall survival in patients with myelofibrosis treated with ruxolitinib in the COMFORT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Potential off-target effects of Ruxolitinib in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ruxolitinib in kinase assays.
Understanding Ruxolitinib's Kinase Selectivity
Ruxolitinib is a potent inhibitor of the Janus kinase (JAK) family, primarily targeting JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[3] While highly selective for JAK1 and JAK2, it is essential to consider potential off-target effects in kinase assays to ensure accurate interpretation of experimental results.
Quantitative Data: Ruxolitinib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Ruxolitinib against a panel of kinases, with data presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%).
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| JAK1 | 3.3[4] | Tyrosine Kinase | Primary Target |
| JAK2 | 2.8[4] | Tyrosine Kinase | Primary Target |
| TYK2 | 19[4] | Tyrosine Kinase | Moderate off-target activity |
| JAK3 | 428[4] | Tyrosine Kinase | Low off-target activity |
| ROCK1 | 25 | Serine/Threonine Kinase | Significant off-target activity |
| ROCK2 | 7 | Serine/Threonine Kinase | Significant off-target activity |
Note: One study indicated that Ruxolitinib exhibited no significant inhibition against a commercial panel of 26 additional kinases, though the specific kinases were not detailed.
Experimental Protocols
A detailed methodology for assessing the potential off-target effects of Ruxolitinib using an in vitro kinase assay is provided below. This protocol is a synthesized guideline based on established kinase assay principles.
In Vitro Kinase Assay for Off-Target Profiling of Ruxolitinib
Objective: To determine the inhibitory activity (IC50) of Ruxolitinib against a panel of purified kinases.
Materials:
-
Ruxolitinib (CAS: 941678-49-5)[5]
-
Purified recombinant kinases (target and potential off-target kinases)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
DMSO (Dimethyl sulfoxide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well assay plates
-
Multimode plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Ruxolitinib in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Ruxolitinib stock solution in DMSO to create a concentration gradient (e.g., from 10 mM to 0.1 nM).
-
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of the assay plate.
-
Add the serially diluted Ruxolitinib or DMSO (as a vehicle control) to the appropriate wells.
-
Add the purified kinase to each well.
-
Add the kinase-specific peptide substrate to each well.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine the IC50 of an ATP-competitive inhibitor like Ruxolitinib.[4][6]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step process of terminating the kinase reaction and then converting the generated ADP to a detectable signal (e.g., luminescence).[7]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each Ruxolitinib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Ruxolitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
References
- 1. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Technical Support Center: Managing Thrombocytopenia in Mice Treated with Ruxolitinib
This guide provides researchers, scientists, and drug development professionals with essential information for managing thrombocytopenia, a common side effect observed in mouse models treated with the JAK1/2 inhibitor, Ruxolitinib.
Frequently Asked Questions (FAQs)
Q1: Why does Ruxolitinib cause thrombocytopenia?
Ruxolitinib is a potent inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1] The JAK-STAT signaling pathway is critical for the function of various growth factors and cytokines essential for hematopoiesis, including thrombopoietin (TPO).[2] TPO is the primary regulator of megakaryopoiesis (platelet production). By inhibiting JAK2, Ruxolitinib disrupts TPO signaling, which can lead to reduced megakaryocyte differentiation and maturation, resulting in a lower platelet count.[2][3]
Q2: Is thrombocytopenia an expected outcome in all mouse models treated with Ruxolitinib?
Thrombocytopenia is a well-documented, dose-dependent side effect of Ruxolitinib in both clinical studies and preclinical mouse models.[4][5][6] However, the severity and incidence can vary based on the specific mouse model, the underlying condition being studied, and the Ruxolitinib dosage regimen.[4][7] For instance, in some murine models of immune-mediated bone marrow failure, Ruxolitinib did not reduce platelet counts and even aided in their recovery, suggesting the drug's effect can be context-dependent.[7] In contrast, studies of myelofibrosis in mice clearly demonstrate dose-dependent thrombocytopenia.[5][8]
Q3: What are the first steps to take if I observe thrombocytopenia in my experimental mice?
If you observe thrombocytopenia, the recommended immediate steps are:
-
Confirm the finding: Repeat the platelet count measurement to rule out technical error.
-
Assess severity: Determine the degree of platelet reduction compared to baseline or control animals.
-
Review the dose: Thrombocytopenia is often dose-limiting.[6] Consider if a dose reduction is appropriate for your experimental goals. In clinical settings, dose modifications are a primary management strategy.[8]
-
Consider supportive care: For severe cases, interventions may be necessary, although this is highly dependent on the experimental design and ethical guidelines.
-
Evaluate countermeasures: Depending on the experimental protocol, the use of agents that stimulate platelet production, such as Thrombopoietin Receptor Agonists (TPO-RAs), could be considered.[9][10]
Troubleshooting and Management Guides
Q4: How can I mitigate Ruxolitinib-induced thrombocytopenia without compromising my experiment?
Managing this side effect involves balancing the therapeutic goals of Ruxolitinib treatment with the health of the animal model.
-
Dose Titration: The most common strategy is dose modification.[8] Clinical trials often start with a dose based on baseline platelet counts and adjust as needed.[3][11] A similar strategy can be adopted in preclinical models, where a lower, effective dose may reduce hematological toxicity.
-
Concomitant Treatment with TPO-Receptor Agonists (TPO-RAs): TPO-RAs like Romiplostim are potent stimulators of platelet production and have been shown to be effective in raising platelet counts in various mouse models.[9][12][13] Administering a TPO-RA may help counteract the inhibitory effect of Ruxolitinib on megakaryopoiesis.
Q5: What is the mechanism of action for Ruxolitinib and how do TPO-RAs help?
Ruxolitinib blocks the intracellular JAK-STAT pathway, which is activated by TPO binding to its receptor (c-Mpl) on megakaryocytes.[2][14] TPO-RAs also bind to and activate the TPO receptor, stimulating the same pathway to promote megakaryocyte growth and platelet production, thereby directly countering the effect of Ruxolitinib-induced inhibition.[15]
Signaling Pathways and Experimental Workflows
Caption: The JAK-STAT signaling pathway and Ruxolitinib's inhibitory mechanism.
Caption: Experimental workflow for managing Ruxolitinib-induced thrombocytopenia.
Experimental Protocols & Data
Protocol 1: Blood Collection and Platelet Counting in Mice
This protocol provides a standardized method for obtaining accurate platelet counts.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant tubes (e.g., Microvettes with EDTA)
-
Capillary tubes (heparinized or non-heparinized depending on collection site)
-
Automated hematology analyzer
Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
For blood collection, the retro-orbital plexus is a common site.[16] Use a capillary tube to collect approximately 50-200 μL of blood.
-
Immediately transfer the blood into a microtube containing EDTA as the anticoagulant. Using undiluted, EDTA-anticoagulated whole blood is recommended for automated analyzers to ensure accuracy.[16]
-
Gently invert the tube at least 10 times to ensure thorough mixing with the anticoagulant and prevent clotting.[16]
-
Analyze the sample promptly using a calibrated automated hematology analyzer to determine the platelet count.
Protocol 2: Administration of TPO-Receptor Agonists (e.g., Romiplostim)
This protocol outlines a general procedure for using a TPO-RA to rescue platelet counts.
Materials:
-
TPO-Receptor Agonist (e.g., Romiplostim)
-
Sterile saline or appropriate vehicle for reconstitution
-
Syringes and needles for subcutaneous injection
Procedure:
-
Reconstitute the TPO-RA according to the manufacturer's instructions to the desired stock concentration.
-
Based on pilot dose-escalation studies in mice, an effective dose of a murine TPO-RA was found to be 10 µg/kg.[9][10][12] Dosing for Romiplostim in mouse models has ranged from 1 µg/kg to 100 µg/kg, depending on the application.[13][15][17]
-
Administer the calculated dose to the mouse via subcutaneous injection.
-
Monitor platelet counts at set intervals (e.g., 72 hours post-infusion) to assess the response.[12] Platelet counts typically peak between 5-7 days after a single dose.[18]
Quantitative Data Summary
Table 1: Dose-Dependent Hematologic Adverse Events of Ruxolitinib (Clinical Data Context)
| Adverse Event | Ruxolitinib Group | Placebo Group |
|---|---|---|
| Grade 3-4 Anemia | 45.2% | 19.2% |
| Grade 3-4 Thrombocytopenia | 12.9% | 1.3% |
| Any Grade Anemia | 96.0% | 80.8% |
| Any Grade Thrombocytopenia | 69.8% | 34.0% |
Data from the COMFORT-I clinical trial provides context on the expected hematologic effects of Ruxolitinib.[5][8]
Table 2: Efficacy of TPO-Receptor Agonists on Platelet Counts in Murine Models
| TPO-RA | Dose | Mouse Model | Key Finding | Citation(s) |
|---|---|---|---|---|
| Murine TPO-RA | 10 µg/kg | Immune Thrombocytopenia (ITP) | Significantly increased platelet counts at 72 hours post-infusion. | [9][10][12] |
| Romiplostim | 10 µg/kg | Pregnant Mice | Increased platelet counts in both maternal and fetal mice. | [15] |
| Romiplostim | 100 µg/kg | G6b Knockout (Congenital Thrombocytopenia) | Rescued platelet counts to physiological levels. | [13] |
| Romiplostim | ≥100 µg/kg | Chemotherapy-Induced Thrombocytopenia | Significantly lessened the platelet nadir. |[17] |
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of combined low-dose ruxolitinib and cyclosporine in murine immune bone marrow failure | Haematologica [haematologica.org]
- 8. hcp.jakafi.com [hcp.jakafi.com]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EXPAND: A phase Ib clinical trial of ruxolitinib for patients with MF and low platelet counts [mpn-hub.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ashpublications.org [ashpublications.org]
- 14. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
Ruxolitinib Interference with Cellular Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cellular assays involving Ruxolitinib. Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), is a valuable tool in research and clinical settings. However, its mechanism of action and potential off-target effects can interfere with various in vitro assays. This guide aims to help you identify, understand, and troubleshoot these interferences.
Frequently Asked Questions (FAQs)
Q1: How does Ruxolitinib affect cell viability and proliferation assays?
A1: Ruxolitinib can significantly inhibit the proliferation of cell lines that are dependent on JAK/STAT signaling for their growth and survival. This is an expected on-target effect. In cell lines with constitutively active JAK2 signaling, such as certain hematopoietic cancer cell lines, Ruxolitinib can induce a dose-dependent decrease in cell proliferation.[1] For example, studies have shown significant anti-proliferative effects in Hodgkin lymphoma and primary mediastinal B-cell lymphoma cells.[1] It has also been shown to reduce the viability of B-ALL cell lines in a dose-dependent manner.[2]
Q2: I'm observing apoptosis in my cell cultures after Ruxolitinib treatment. Is this a known effect?
A2: Yes, Ruxolitinib can induce apoptosis in susceptible cell lines. This is often a consequence of inhibiting the pro-survival signals mediated by the JAK/STAT pathway. Studies have demonstrated that Ruxolitinib can induce programmed cell death in Hodgkin lymphoma and primary mediastinal B-cell lymphoma cells.[1] It has also been shown to promote apoptosis in MLL-r ALL cells.[2][3] Furthermore, Ruxolitinib has been found to induce apoptosis in human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis.[4][5]
Q3: Can Ruxolitinib interfere with cytokine and chemokine secretion assays?
A3: Absolutely. As a JAK inhibitor, Ruxolitinib is expected to modulate cytokine signaling and production. It can inhibit the production of various pro-inflammatory cytokines and chemokines that are dependent on the JAK/STAT pathway for their expression and release.[6][7] For instance, Ruxolitinib has been shown to inhibit the LPS-induced production of TNF-α, IL-6, CCL2, and CXCL10 in human lung macrophages.[6] It also reduces cytokine production by human peripheral blood mononuclear cells (PBMCs).[7]
Q4: Are there any known off-target effects of Ruxolitinib that could interfere with my assays?
A4: While Ruxolitinib is selective for JAK1 and JAK2, potential off-target effects have been reported that could influence experimental outcomes. For instance, some studies suggest that Ruxolitinib may have off-target effects on ROCK kinases, which could impair cell migration.[8][9] It has also been noted that some effects of JAK2 inhibitors on BCR-ABL+ cells might be due to off-target inhibition of the BCR-ABL kinase itself, though this is less of a concern with Ruxolitinib at typical concentrations.[10]
Q5: Can Ruxolitinib affect flow cytometry results?
A5: Ruxolitinib can indirectly affect flow cytometry results by altering the expression of cell surface markers or inducing apoptosis, which can affect light scatter properties and staining with viability dyes. For intracellular targets, ensure adequate permeabilization as Ruxolitinib treatment could potentially alter cell membrane properties, although this is not a commonly reported direct interference. When analyzing signaling pathways by flow cytometry (e.g., phospho-flow), Ruxolitinib is expected to decrease the phosphorylation of STAT proteins.[11]
Q6: Does Ruxolitinib interfere with luciferase-based reporter assays?
A6: While direct interference with the luciferase enzyme by Ruxolitinib is not widely documented, it's a possibility for any small molecule inhibitor.[12][13][14][15] A more likely scenario is that Ruxolitinib, by inhibiting the JAK/STAT pathway, will modulate the expression of a reporter gene that is under the control of a promoter regulated by STAT transcription factors. This would be an on-target effect, not a technical interference with the assay itself. If you suspect direct enzyme inhibition, it's advisable to run a control experiment with purified luciferase enzyme.
Troubleshooting Guides
Problem 1: Unexpected Decrease in Cell Viability in a Non-hematopoietic Cell Line
| Possible Cause | Troubleshooting Step |
| Undisclosed JAK/STAT Dependency: The cell line may have an uncharacterized dependence on JAK/STAT signaling for survival or proliferation. | Review the literature for your specific cell line to see if there is any evidence of JAK/STAT pathway activation. Perform a baseline Western blot for phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5) to assess pathway activity. |
| Off-Target Cytotoxicity: At high concentrations, Ruxolitinib may exhibit off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the IC50 in your cell line. Use the lowest effective concentration possible for your experiments. Compare your working concentration to published values for similar cell types. |
| Solvent Toxicity: The vehicle used to dissolve Ruxolitinib (e.g., DMSO) may be causing toxicity, especially at higher concentrations. | Run a vehicle-only control at the same concentration used in your Ruxolitinib-treated samples. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5%). |
Problem 2: Widespread and Potent Inhibition of Cytokine Production
| Possible Cause | Troubleshooting Step |
| On-Target Effect: This is the expected outcome for many cytokines that signal through the JAK/STAT pathway. | This is likely a true biological effect of Ruxolitinib. To confirm, you can use a structurally unrelated JAK inhibitor as a positive control or rescue the phenotype by introducing a constitutively active downstream effector of the JAK/STAT pathway. |
| General Cellular Toxicity: If Ruxolitinib is causing significant cell death, the reduction in cytokine levels may be a secondary effect of a lower cell number. | Perform a cell viability assay in parallel with your cytokine assay to ensure that the observed cytokine inhibition is not simply due to cytotoxicity. Normalize cytokine levels to cell number. |
Problem 3: Inconsistent Results in Apoptosis Assays
| Possible Cause | Troubleshooting Step | | Assay Timing: The timing of apoptosis induction can vary between cell lines and with different Ruxolitinib concentrations. | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after Ruxolitinib treatment. | | Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect subtle changes. | Consider using multiple, complementary apoptosis assays. For example, combine an early marker assay (e.g., Annexin V staining) with a late-stage marker assay (e.g., caspase-3/7 activity or PARP cleavage). | | Cellular Resistance: The cells may have intrinsic or acquired resistance to Ruxolitinib-induced apoptosis. | Confirm target engagement by assessing the phosphorylation status of STAT proteins. If the target is inhibited but apoptosis is not induced, the cells may utilize alternative survival pathways. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of Ruxolitinib in various cellular assays as reported in the literature.
Table 1: Ruxolitinib IC50 Values in Kinase and Cell-Based Assays
| Target/Assay | System | IC50 | Reference |
| JAK1 | In vitro kinase assay | 3.3 nM | [16] |
| JAK2 | In vitro kinase assay | 2.8 nM | [16] |
| JAK3 | In vitro kinase assay | 428 nM | [16] |
| TYK2 | In vitro kinase assay | 19 nM | [16] |
| IL-6 induced STAT3 phosphorylation | Human whole blood | ~280 nM | [6] |
| Proliferation of JAK2V617F+ Ba/F3 cells | Cell-based assay | 127 nM | [17] |
| Proliferation of Nalm-6 cells | CCK8 assay | 47.7 µM | [2] |
| Proliferation of L-428 cells | MTS assay | 74.9 µM | [1] |
| Proliferation of HDLM-2 cells | MTS assay | 15.7 µM | [1] |
| Proliferation of Karpas-1106P cells | MTS assay | 43.8 µM | [1] |
| IL-4 release from IL-3-activated basophils | Cell-based assay | 21.03 µM | [18] |
| Cell viability of TF-1 cells | PrestoBlue assay (72h) | 14.47 µM | [19] |
Experimental Protocols
General Protocol for Cell Viability/Proliferation Assays (e.g., MTS/CCK8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Ruxolitinib or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the MTS or CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
General Protocol for Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with Ruxolitinib or a vehicle control for the predetermined optimal time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.
Caption: A workflow for troubleshooting unexpected assay results.
Caption: Problem, cause, and solution relationships.
References
- 1. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 18. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Strategies to minimize Ruxolitinib-induced anemia in vivo
Welcome to the technical support center for researchers utilizing Ruxolitinib in in-vivo experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage Ruxolitinib-induced anemia, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Ruxolitinib-induced anemia?
Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[1][2][3] The JAK2 kinase plays a crucial role in the signaling pathways of cytokines and growth factors essential for hematopoiesis, including erythropoietin (EPO) and thrombopoietin.[1] By inhibiting JAK2, Ruxolitinib disrupts downstream signaling required for the proliferation and maturation of red blood cell precursors, leading to a decrease in erythropoiesis and subsequent anemia.[2][4] This is considered an on-target, physiological effect of the drug.[5]
Q2: What is the typical timeline for the onset and progression of anemia after starting Ruxolitinib in vivo?
Based on clinical trial data, Ruxolitinib-induced anemia typically manifests early in treatment. Hemoglobin levels often decrease and reach their lowest point (nadir) within the first 8 to 12 weeks of therapy.[6][7] Following this initial drop, hemoglobin levels tend to gradually recover and stabilize at a new, lower steady state, often about 1 g/dL below the baseline measurement.[6]
Q3: How can Ruxolitinib dosage be adjusted to minimize anemia in animal models?
Dose-dependent anemia is a known consequence of Ruxolitinib.[7][8] To mitigate this, a lower starting dose with subsequent titration based on response and hematological parameters can be an effective strategy.[5][9][10] For instance, the REALISE phase 2 study evaluated a novel dosing strategy in anemic patients, starting all participants on 10 mg twice daily for the first 12 weeks, with up-titration permitted thereafter based on efficacy and platelet counts.[10] This approach resulted in stable median hemoglobin levels and no increase in transfusion needs compared to baseline.[10] Reducing the dose is a primary method for managing this cytopenia.[11]
Q4: What supportive care strategies can be used to manage Ruxolitinib-induced anemia in experiments?
In clinical practice, anemia associated with Ruxolitinib is managed with red blood cell (RBC) transfusions and/or the addition of secondary anemia treatments.[3][9] Erythropoiesis-stimulating agents (ESAs), such as epoetin alfa, and anabolic steroids like danazol are recommended options.[8][9][12] Although ESAs act upstream of Ruxolitinib in the JAK2 pathway, their co-administration has been shown to be a viable supportive care strategy.[11][13] These clinical approaches can be adapted for in-vivo animal studies to maintain the health of the models.
Q5: Does the development of anemia impact the therapeutic efficacy of Ruxolitinib?
Clinical data from the COMFORT studies suggest that the therapeutic benefits of Ruxolitinib, such as the reduction in spleen volume and improvement in symptoms, are maintained even in patients who develop new or worsening anemia.[6][7][11] Anemia while on Ruxolitinib treatment does not appear to adversely impact overall survival, unlike anemia related to the underlying myelofibrosis.[10] Therefore, it is generally not necessary to withhold or delay treatment due to this side effect.[10]
Q6: What specific hematological parameters should be monitored to assess anemia?
To effectively monitor for Ruxolitinib-induced anemia in an in-vivo setting, regular monitoring of complete blood counts (CBCs) is essential. Key parameters to track include:
-
Hemoglobin (Hb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Reticulocyte count (to assess bone marrow response)
-
Mean Corpuscular Volume (MCV)
Monitoring should be performed every 2 to 4 weeks until doses are stabilized.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, severe drop in hemoglobin (>2 g/dL) post-initiation. | High starting dose; individual model sensitivity. | 1. Consider a temporary interruption of dosing until hemoglobin levels recover. 2. Re-initiate at a lower dose. 3. Implement supportive care (e.g., RBC transfusion for the animal model). 4. For future cohorts, adopt a lower starting dose with a gradual up-titration schedule.[10] |
| Progressive anemia compromising animal health and study continuation. | Insufficient dose modification; lack of supportive care. | 1. Reduce the Ruxolitinib dose.[9] 2. Administer an erythropoiesis-stimulating agent (ESA) to stimulate red blood cell production.[11] 3. Ensure comprehensive monitoring of animal well-being, including weight and activity levels, alongside blood counts. |
| Difficulty differentiating drug-induced vs. disease-related anemia in a myelofibrosis model. | Overlapping pathologies in the experimental model. | 1. Establish stable, baseline hematological data for at least two time points before initiating treatment. 2. Include a vehicle-only treated control group with the same disease model. 3. Analyze anemia progression in the Ruxolitinib group relative to both its own baseline and the vehicle control group. |
Quantitative Data Summary
Table 1: Hematological Profile of Ruxolitinib from COMFORT-I Study
| Parameter | Observation | Timeline | Management |
|---|---|---|---|
| Hemoglobin | Mean decrease reached a nadir of ~1.5-2.0 g/dL below baseline.[6] | First 8-12 weeks of therapy.[6] | Hemoglobin levels gradually recovered to a new steady state (~1.0 g/dL below baseline).[6] |
| Anemia Incidence | 96% of patients experienced anemia.[6] | Throughout the study. | Less than 1% of patients discontinued the study due to anemia, indicating it was generally manageable.[6] |
| RBC Transfusions | 60% of patients required red blood cell transfusions.[6] | Requirement decreased over time.[6] | Transfusions were permitted as needed.[7] |
Table 2: Ruxolitinib Dosing Strategy and Outcomes in Anemic Subjects (REALISE Study)
| Phase | Dosing Protocol | Key Outcomes |
|---|---|---|
| Initial Phase (First 12 weeks) | All patients received a starting dose of 10 mg twice daily (b.i.d.).[10] | Median hemoglobin levels remained stable.[10] |
| Titration Phase (After 12 weeks) | Dose up-titrations up to 25 mg b.i.d. were permitted based on platelet counts and efficacy.[10] | Transfusion requirements did not increase compared to baseline.[10] |
| Overall Efficacy | 70% of patients achieved a ≥50% reduction in palpable spleen length at any time.[10] | This strategy can reduce the impact of treatment-related anemia while maintaining therapeutic response.[10] |
Experimental Protocols
Protocol 1: In Vivo Dosing Regimen to Mitigate Anemia
This protocol is adapted from the REALISE clinical study design and is intended for use in rodent models of myelofibrosis or other relevant diseases.
-
Baseline Assessment: For 1-2 weeks prior to treatment, establish baseline hematological parameters by collecting blood samples twice.
-
Initiation Phase (Weeks 1-12):
-
Administer a fixed, lower starting dose of Ruxolitinib (e.g., equivalent to 10 mg b.i.d. in humans, adjusted for animal body surface area/weight).
-
Monitor complete blood counts weekly for the first 4 weeks, then bi-weekly.
-
-
Titration Phase (Week 13 onwards):
-
If the therapeutic goal (e.g., spleen size reduction) is not met and the animal model's platelet and neutrophil counts are stable, the dose may be increased incrementally.
-
Continue bi-weekly or monthly monitoring of blood counts to ensure hematological stability.
-
-
Supportive Care: If hemoglobin drops below a pre-defined critical threshold, administer supportive care such as an ESA, and consider a dose reduction.
Protocol 2: Hematological Monitoring Workflow
-
Sample Collection: Collect a small volume of peripheral blood (e.g., via tail vein or saphenous vein) at specified time points into EDTA-coated tubes.
-
Analysis: Use an automated hematology analyzer calibrated for the specific animal species to obtain a complete blood count (CBC).
-
Frequency:
-
Baseline: 2 samples before Day 1.
-
Initial Treatment (Weeks 1-8): Weekly.
-
Maintenance/Long-Term: Bi-weekly or monthly.
-
-
Data Recording: Record hemoglobin, hematocrit, RBC count, and reticulocyte count at each time point. Plot mean values for each treatment group over time to visualize trends and the nadir of anemia.
Visualizations
Caption: Ruxolitinib inhibits the phosphorylation of JAK2, blocking the downstream STAT signaling essential for erythropoiesis.
Caption: Experimental workflow for managing Ruxolitinib-induced anemia in vivo.
Caption: Troubleshooting logic for addressing anemia in Ruxolitinib experiments.
References
- 1. PathWhiz [pathbank.org]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hcp.jakafi.com [hcp.jakafi.com]
- 4. The use of erythropoiesis-stimulating agents with ruxolitinib in patients with myelofibrosis in COMFORT-II: an open-label, phase 3 study assessing efficacy and safety of ruxolitinib versus best available therapy in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patientpower.info [patientpower.info]
- 6. hcp.jakafi.com [hcp.jakafi.com]
- 7. The impact of anemia on overall survival in patients with myelofibrosis treated with ruxolitinib in the COMFORT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. How I manage anemia related to myelofibrosis and its treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of a novel dosing strategy for ruxolitinib in the treatment of patients with myelofibrosis and anemia: the REALISE phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. ashpublications.org [ashpublications.org]
Ruxolitinib Technical Support Center: Troubleshooting Inconsistent Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Ruxolitinib. It is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in Ruxolitinib's IC50 value for the same cell line across different experiments?
Inconsistent IC50 values for Ruxolitinib can stem from several factors:
-
Cell Passage Number: Continuous passaging of cell lines can lead to genetic and phenotypic drift, altering their sensitivity to drugs.[1] It is crucial to use cells within a consistent and low passage range for all experiments to ensure reproducibility.[1] High passage numbers (>40) have been shown to alter morphology, growth rates, and drug responses in some cell lines.
-
Cell Health and Confluency: The health and density of cells at the time of treatment can impact their response to Ruxolitinib. Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs or influence signaling pathways, potentially affecting the apparent potency of Ruxolitinib. Use a consistent and clearly reported serum concentration throughout your experiments.
-
Drug Preparation and Storage: Improper preparation and storage of Ruxolitinib stock solutions can lead to degradation or inaccurate concentrations. Ruxolitinib is typically dissolved in DMSO to create a concentrated stock, which should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Q2: My Ruxolitinib treatment shows a weaker than expected effect on inhibiting the JAK-STAT pathway. What could be the cause?
A diminished effect on the JAK-STAT pathway could be due to:
-
Suboptimal Drug Concentration: Ensure the concentration of Ruxolitinib used is sufficient to inhibit JAK1 and JAK2 in your specific cell model. The IC50 can vary significantly between cell lines (see Table 1).
-
Timing of Analysis: The phosphorylation of JAK and STAT proteins is a rapid and transient event. Make sure you are lysing your cells at the optimal time point after Ruxolitinib treatment to observe maximal inhibition.
-
Activation of Alternative Signaling Pathways: Cells can develop resistance to Ruxolitinib by activating alternative survival pathways that are independent of JAK-STAT signaling.
-
Antibody Issues in Western Blotting: If you are assessing pathway inhibition by Western blot, the issue might lie with the antibodies. Ensure your primary and secondary antibodies are specific, validated, and used at the optimal dilution. For phosphorylated proteins, the use of phosphatase inhibitors during sample preparation is critical.[2]
Q3: I am observing inconsistent levels of apoptosis in my cells after Ruxolitinib treatment. Why might this be happening?
Variability in apoptosis induction can be attributed to:
-
Cell Line-Specific Responses: The apoptotic response to Ruxolitinib can be cell-context dependent. Some cell lines may undergo apoptosis, while others might be more prone to cell cycle arrest or autophagy.
-
Assay Sensitivity and Timing: The choice of apoptosis assay and the time of measurement are crucial. Assays like Caspase-Glo® 3/7 measure specific enzymatic activities that are transient. Ensure you are using a sensitive assay and have performed a time-course experiment to identify the peak apoptotic response.
-
Induction of Autophagy: Ruxolitinib has been shown to induce autophagy in some cell types, which can sometimes act as a survival mechanism, thereby reducing the level of apoptosis.
Data Presentation
Table 1: Reported IC50 Values of Ruxolitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Citation(s) |
| K-562 | Chronic Myeloid Leukemia | 20 | WST-1 | [3][4] |
| NCI-BL 2171 | Healthy B Lymphocyte | 23.6 | WST-1 | [3][4] |
| HEL | Erythroleukemia | 1.4 | MTT | [5] |
| UKE-1 | Myeloid Leukemia | ~0.1-1.0 (range with derivatives) | Cell Viability | [6][7] |
| SET-2 | Megakaryoblastic Leukemia | Not explicitly stated, but sensitive | Cell Viability | [7] |
| LS411N | Colorectal Cancer | 8 - 25 (range for CRC lines) | MTT | [8] |
| SW620 | Colorectal Cancer | 8 - 25 (range for CRC lines) | MTT | [8] |
| OVCAR-8 | Ovarian Cancer | 13.37 - 18.53 (range for ovarian lines) | Cell Viability | [9][10][11] |
| MDAH2774 | Ovarian Cancer | 13.37 - 18.53 (range for ovarian lines) | Cell Viability | [9][10][11] |
| SKOV-3 | Ovarian Cancer | 13.37 - 18.53 (range for ovarian lines) | Cell Viability | [9][10][11] |
| L-428 | Hodgkin Lymphoma | IC50 value mentioned but not specified | Not specified | [12] |
| HDLM-2 | Hodgkin Lymphoma | Not specified | Not specified | [12] |
| Karpas-1106P | Primary Mediastinal B-cell Lymphoma | Not specified | Not specified | [12] |
| MCF-7 | Breast Cancer | 30.42 | BrdU | [13] |
| SKBR3 | Breast Cancer | 13.94 | BrdU | [13] |
| MDA-MB-468 | Breast Cancer | 10.87 | BrdU | [13] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted for determining the effect of Ruxolitinib on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Ruxolitinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the Ruxolitinib dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis (Caspase-Glo® 3/7) Assay
This protocol outlines the measurement of caspase-3 and -7 activity as an indicator of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with Ruxolitinib in a white-walled 96-well plate as described for the MTS assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (cell-free wells). Express the results as fold change in caspase activity compared to the vehicle control.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol provides a detailed method for detecting the phosphorylation status of STAT3.
-
Cell Lysis: After Ruxolitinib treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the p-STAT3 signal.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: A logical workflow for troubleshooting inconsistent Ruxolitinib results.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ruxolitinib Delivery in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ruxolitinib in preclinical models.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of ruxolitinib?
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are crucial for the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[3] By inhibiting JAK1 and JAK2, ruxolitinib disrupts the JAK-STAT signaling pathway, which leads to reduced cell proliferation and decreased levels of circulating inflammatory cytokines.[1][4]
2. What are the common administration routes for ruxolitinib in preclinical models?
The most common administration routes for ruxolitinib in preclinical models are oral gavage and topical application.[5][6] Intravenous administration is also used for specific pharmacokinetic studies.[6]
3. What are the known metabolites of ruxolitinib?
Ruxolitinib is extensively metabolized, primarily by CYP3A4 and to a lesser extent by CYP2C9.[1][7] The major metabolites are pharmacologically active.[7]
4. What are the reported toxicities of ruxolitinib in preclinical models?
The most common toxicities are related to its pharmacological activity and include dose-dependent anemia and thrombocytopenia.[8][9] Other observed toxicities in animal studies include lymphoid depletion, reduced thymus and spleen size, and at higher doses, effects on the central nervous and respiratory systems.[5][6] Ruxolitinib has not been found to be teratogenic, genotoxic, or carcinogenic in preclinical studies.[6][10]
Troubleshooting Guides
Oral Formulation and Administration
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| My ruxolitinib formulation is precipitating. | Ruxolitinib phosphate has pH-dependent solubility, with higher solubility at lower pH.[11] The chosen vehicle may not be optimal. | Ensure the pH of your vehicle is appropriate. A commonly used vehicle is 0.5% methylcellulose in water.[12] Consider using the phosphate salt of ruxolitinib for better aqueous solubility.[13] Prepare fresh formulations for each experiment if stability is a concern. |
| I'm observing high variability in my in vivo results. | Improper oral gavage technique can lead to inconsistent dosing. Animal stress during administration can also be a confounding factor.[5] | Ensure all personnel are properly trained in oral gavage techniques. To minimize stress, habituate the animals to handling and the procedure.[3] Consider precoating the gavage needle with sucrose to improve acceptance by the animal.[5] |
| Animals are showing signs of distress or weight loss after oral gavage. | Esophageal injury from the gavage needle. The vehicle itself may be causing adverse effects.[5] | Use appropriately sized and flexible gavage needles. Ensure a smooth, gentle technique. Consider using a vehicle known to be well-tolerated, such as 0.5% methylcellulose. If distress persists, consider alternative dosing methods if appropriate for the study design. |
Topical Formulation and Administration
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| The topical cream is not being absorbed consistently. | The formulation may not be optimized for skin penetration. The application technique may be inconsistent. | An oil-in-water emulsion has been shown to be effective for topical ruxolitinib delivery.[6] Ensure a consistent, thin layer is applied to the target area.[1] |
| I'm seeing systemic side effects with topical administration. | Although designed for local delivery, some systemic absorption can occur, especially with higher concentrations or larger application areas. | In preclinical models, topical application has been shown to result in significantly lower systemic exposure compared to oral administration.[6] If systemic effects are a concern, consider reducing the concentration or the total surface area of application. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Ruxolitinib in Preclinical Models (Oral Administration)
| Species | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUC (nM*h) | Half-life (h) | Reference |
| Mouse (NSG & BoyJ) | 60 | ~2500-3500 | ~0.25-0.5 | ~4000-6000 | ~1.5-2.0 | [9] |
| Rat | 30 | - | 0.4-2.0 | - | ~1.5 | [6] |
| Dog (Beagle) | - | - | 0.4-2.0 | - | ~2.0 | [6] |
Note: Values are approximate and can vary based on the specific study conditions, including the exact strain, sex, and formulation used.
Table 2: Efficacy of Ruxolitinib in Preclinical Tumor Models
| Model | Treatment | Efficacy Endpoint | Result | Reference |
| Ovarian Cancer Xenograft (Mouse) | Ruxolitinib (in chow) + Paclitaxel | Tumor Weight | Significant decrease in tumor weight compared to either agent alone. | [14] |
| Hepatocellular Carcinoma PDX (JAK1 S703I mutant) | Ruxolitinib (90 mg/kg, BID) | Tumor Growth Inhibition (TGI) | 48% TGI | [15] |
| Myeloproliferative Neoplasm (Mouse Model) | Ruxolitinib (oral) | Splenomegaly & Cytokine Levels | Marked reduction in splenomegaly and circulating inflammatory cytokines (IL-6, TNF-α). | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Ruxolitinib in Mice
-
Formulation Preparation:
-
Prepare a vehicle of 0.5% methylcellulose in sterile water.
-
Calculate the required amount of ruxolitinib based on the desired dose and the number of animals.
-
Weigh the ruxolitinib and suspend it in the vehicle to the final desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 6 mg/mL).
-
Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Insert the gavage needle smoothly along the upper palate and down the esophagus to the predetermined depth.
-
Administer the ruxolitinib suspension slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Topical Administration of Ruxolitinib Cream in a Dermatitis Model
-
Formulation:
-
Use a prepared ruxolitinib cream formulation (e.g., 1.5% w/w in an oil-in-water emulsion base).[6]
-
-
Application:
-
Identify the target area of dermatitis on the animal model.
-
Apply a thin, uniform layer of the cream to the affected area.
-
The frequency of application will depend on the study design (e.g., twice daily).[1]
-
If necessary, use a protective collar to prevent the animal from ingesting the cream.
-
-
Monitoring:
-
Assess the treated area at specified time points for changes in inflammation, skin thickness, and other relevant parameters.
-
Visualizations
Caption: Ruxolitinib inhibits JAK1/2, blocking the phosphorylation of STAT proteins.
Caption: Workflow for a preclinical ruxolitinib efficacy study.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Human and Murine Clinical Study Establishes Clinical Efficacy of Ruxolitinib in Chronic Myelomonocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice (Journal Article) | OSTI.GOV [osti.gov]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Ruxolitinib vs. Tofacitinib: A Comparative Analysis of Kinase Selectivity
In the landscape of targeted therapies, particularly for autoimmune diseases and myeloproliferative neoplasms, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs. Among these, ruxolitinib and tofacitinib are two prominent small molecules that have garnered significant attention from researchers and clinicians. While both drugs target the JAK family of tyrosine kinases, their selectivity profiles exhibit crucial differences that underpin their distinct therapeutic applications and potential side-effect profiles. This guide provides an objective comparison of the kinase selectivity of ruxolitinib and tofacitinib, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Kinase Selectivity Profile: A Quantitative Comparison
The inhibitory activity of ruxolitinib and tofacitinib against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates greater potency.
The table below summarizes the IC50 values for ruxolitinib and tofacitinib against the JAK kinases, compiled from various in vitro kinase assays.
| Kinase | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 3.3[1][2] | 1.7 - 3.7[3] |
| JAK2 | 2.8[1][2] | 1.8 - 4.1[3] |
| JAK3 | 428[2] | 0.75 - 1.6[3] |
| TYK2 | 19[2] | 16 - 34[3] |
Data Interpretation:
-
Ruxolitinib demonstrates potent inhibition of JAK1 and JAK2 with similar low nanomolar IC50 values.[1][2] It exhibits significantly less activity against JAK3, with an IC50 value over 100-fold higher than for JAK1 and JAK2, and moderate activity against TYK2.[2] This profile characterizes ruxolitinib as a potent and selective JAK1/JAK2 inhibitor.
-
Tofacitinib shows potent inhibition of JAK1, JAK2, and JAK3, with IC50 values in the low nanomolar range for all three.[3] Its potency against JAK3 is particularly high.[3] Tofacitinib is less active against TYK2.[3] This profile indicates that tofacitinib is a pan-JAK inhibitor with a preference for JAK1 and JAK3.
The JAK-STAT Signaling Pathway and Inhibition
Both ruxolitinib and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in immunity and hematopoiesis. The diagram below illustrates this pathway and the points of intervention by these inhibitors.
As depicted, cytokines bind to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate both the receptor and STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of target genes. Ruxolitinib and tofacitinib act as ATP-competitive inhibitors, binding to the catalytic domain of JAKs and preventing the phosphorylation cascade.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust in vitro assays. Below are detailed protocols for two common methods used to generate the IC50 data presented above.
Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Ruxolitinib or Tofacitinib (serially diluted)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, peptide substrate, and either the inhibitor (at various concentrations) or vehicle (DMSO) in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. A typical final ATP concentration is at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity (radioactivity counts) against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based Kinase Assay (e.g., LanthaScreen™)
This type of assay often utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Fluorescently labeled peptide substrate (e.g., GFP-tagged)
-
ATP
-
Ruxolitinib or Tofacitinib (serially diluted)
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-substrate antibody (detection antibody)
-
TR-FRET dilution buffer
-
Microplate reader capable of TR-FRET detection
Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, fluorescently labeled peptide substrate, and either the inhibitor or vehicle in the kinase assay buffer.
-
Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing EDTA (to chelate Mg2+ and stop the kinase) and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Signal Measurement: After another incubation period (e.g., 30-60 minutes) to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader. The FRET signal is generated when the terbium-labeled antibody (donor) and the fluorescently labeled substrate (acceptor) are in close proximity, which occurs when the substrate is phosphorylated.
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated. This ratio is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response model.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of a kinase inhibitor is a systematic process, as illustrated in the following diagram.
Conclusion
The selectivity profiles of ruxolitinib and tofacitinib reveal key differences in their molecular targeting within the JAK family. Ruxolitinib's potent and selective inhibition of JAK1 and JAK2 has established its therapeutic utility in myeloproliferative neoplasms, which are often driven by dysregulated JAK2 signaling. In contrast, tofacitinib's broader inhibitory activity across JAK1, JAK2, and particularly JAK3, positions it as a treatment for autoimmune conditions like rheumatoid arthritis, where signaling through multiple JAK isoforms contributes to the inflammatory process.
For researchers and drug development professionals, a thorough understanding of these selectivity differences, derived from robust experimental data, is crucial. It informs the rational design of new kinase inhibitors with improved efficacy and safety profiles, and aids in the selection of the most appropriate therapeutic agent for a given disease context. The methodologies outlined in this guide provide a foundation for the accurate and reproducible assessment of kinase inhibitor potency and selectivity.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Ruxolitinib in Focus: A Head-to-Head Comparison with Other JAK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Ruxolitinib with other prominent Janus kinase (JAK) inhibitors. We delve into their mechanisms of action, comparative efficacy in key clinical indications, and safety profiles, supported by experimental data and detailed methodologies.
Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has been a cornerstone in the treatment of myeloproliferative neoplasms and graft-versus-host disease (GVHD).[1][2] However, the landscape of JAK inhibitors is rapidly evolving, with several other agents demonstrating clinical utility across a range of inflammatory and autoimmune conditions. This guide aims to provide a clear, comparative analysis to aid in research and development decisions.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.[3][4] Cytokines and growth factors binding to their receptors trigger the activation of associated JAKs, which in turn phosphorylate STAT proteins.[3] These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[3] Dysregulation of this pathway is implicated in various diseases.[4]
JAK inhibitors, including Ruxolitinib, exert their therapeutic effects by competitively binding to the ATP-binding site of JAK enzymes, thereby blocking the downstream signaling cascade.[5] The selectivity of different JAK inhibitors for the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) influences their efficacy and safety profiles.[6]
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of inhibition by various JAK inhibitors.
Quantitative Comparison of JAK Inhibitor Selectivity
The inhibitory potency of different JAK inhibitors against the four JAK isoforms is a key determinant of their therapeutic window. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for Ruxolitinib and other selected JAK inhibitors from in vitro kinase assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| Ruxolitinib | 3.3[5] | 2.8[5] | 428[5] | 19[5] | JAK1, JAK2 |
| Fedratinib | 105[7][8] | 3[7][8] | 405[7] | >1000[7] | JAK2 |
| Baricitinib | 5.9[9] | 5.7[9] | >400[9] | 53[9] | JAK1, JAK2 |
| Tofacitinib | 112 | 20 | 1.6 | 34 | JAK1, JAK3 |
| Upadacitinib | 43[2] | 120[2] | 2300[2] | 4700[2] | JAK1 |
Note: IC50 values can vary between different assay conditions and studies. The values presented here are for comparative purposes.
Head-to-Head Clinical Efficacy
Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy of different drugs. While not available for all combinations and indications, some key comparative studies are highlighted below.
Myelofibrosis: Ruxolitinib vs. Fedratinib
Both Ruxolitinib and Fedratinib are approved for the treatment of myelofibrosis.[10] While no direct head-to-head randomized controlled trials have been published, comparisons can be drawn from their pivotal phase III trials.[11][12]
| Feature | Ruxolitinib (COMFORT-I)[13][14] | Fedratinib (JAKARTA)[12] |
| Primary Endpoint | ≥35% reduction in spleen volume at 24 weeks | ≥35% reduction in spleen volume at the end of cycle 6 |
| Spleen Volume Reduction | 41.9% of patients on Ruxolitinib vs. 0.7% on placebo | 36% of patients on Fedratinib 400 mg vs. 1% on placebo |
| Symptom Improvement | 45.9% of patients with ≥50% improvement in Total Symptom Score vs. 5.3% on placebo | 36% of patients with ≥50% improvement in Total Symptom Score vs. 7% on placebo |
Graft-versus-Host Disease (GVHD): Ruxolitinib vs. Best Available Therapy (BAT)
In the REACH2 trial for steroid-refractory acute GVHD, Ruxolitinib was compared to the best available therapy (BAT), which could include other immunosuppressive agents.[15][16]
| Endpoint (Day 28) | Ruxolitinib | Best Available Therapy (BAT) |
| Overall Response Rate (ORR) | 62% | 39% |
| Complete Response (CR) | 34% | 19% |
A preclinical study in a murine model of GVHD suggested that Baricitinib may be more effective than Ruxolitinib in preventing GVHD while preserving the graft-versus-leukemia effect.[17] At 60 days post-transplant, 100% of mice treated with Baricitinib were alive, compared to about 60% of those treated with Ruxolitinib.[17]
Comparative Safety Profiles
The safety profiles of JAK inhibitors are a critical consideration in their clinical use. Common adverse events include infections, cytopenias, and an increased risk of thromboembolic events.[18][19]
| Adverse Event | Ruxolitinib | Fedratinib | Baricitinib | Tofacitinib | Upadacitinib |
| Thrombocytopenia | Common, dose-limiting toxicity[5] | Common[12] | Can occur | Can occur | Can occur |
| Anemia | Common | Common[12] | Can occur | Can occur | Can occur |
| Neutropenia | Can occur | Can occur | Can occur | Can occur | Can occur |
| Infections (e.g., Herpes Zoster) | Increased risk[18] | Increased risk | Increased risk[18] | Increased risk[18] | Increased risk[1] |
| Thromboembolic Events | Reported | Reported | Reported | Increased risk noted in some studies[20] | Reported |
| Gastrointestinal Events | Diarrhea, nausea | Nausea, vomiting, diarrhea are more extensive than with ruxolitinib[12] | Can occur | Can occur | Can occur |
| Wernicke's Encephalopathy | Not typically associated | Black box warning, though rare[12] | Not typically associated | Not typically associated | Not typically associated |
This table provides a general overview. The incidence and severity of adverse events can vary based on the patient population, dosage, and underlying disease.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
A suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation).
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Test compound (JAK inhibitor) at various concentrations.
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for a TR-FRET assay).
-
Microplates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the JAK enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a plate reader to measure the signal (e.g., TR-FRET ratio).
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Below is a workflow diagram for a typical in vitro JAK kinase inhibition assay.
Clinical Trial Protocol: COMFORT-I for Ruxolitinib in Myelofibrosis
Objective: To evaluate the efficacy and safety of Ruxolitinib compared with placebo in patients with myelofibrosis.[21][22][23]
Study Design: Randomized, double-blind, placebo-controlled, phase III trial.[21][22]
Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[23]
Intervention:
-
Ruxolitinib Arm: Oral Ruxolitinib administered twice daily. The starting dose was based on the patient's baseline platelet count.[21]
-
Placebo Arm: Oral placebo administered twice daily.[21]
-
Patients in the placebo group were allowed to cross over to the Ruxolitinib arm upon disease progression.[21]
Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as assessed by magnetic resonance imaging or computed tomography.[13]
Key Secondary Endpoints:
-
The proportion of patients with a ≥50% reduction in the Myelofibrosis Symptom Assessment Form (MFSAF) Total Symptom Score from baseline to week 24.[5]
-
Duration of maintenance of spleen volume reduction.
-
Overall survival.
Study Procedures:
-
Regular assessments of spleen volume.
-
Symptom assessment using the MFSAF diary.
-
Monitoring of hematology and blood chemistry.
-
Adverse event recording.
Conclusion
Ruxolitinib remains a critical therapeutic agent, particularly in the management of myeloproliferative neoplasms and GVHD. Its well-characterized efficacy and safety profile serve as a benchmark for the evaluation of newer JAK inhibitors. The choice of a specific JAK inhibitor for a particular indication will depend on a careful consideration of its selectivity profile, clinical efficacy in that disease, and its specific safety and tolerability characteristics. As the field of JAK inhibition continues to expand, head-to-head comparative studies will be crucial for optimizing patient outcomes. This guide provides a foundational comparison to inform ongoing research and development in this dynamic therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. patientpower.info [patientpower.info]
- 11. youtube.com [youtube.com]
- 12. Beyond Ruxolitinib: Fedratinib and Other Emergent Treatment Options for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruxolitinib in steroid-refractory acute graft-vs-host disease: Japanese subgroup analysis of the randomized REACH2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruxolitinib Benefits Some Patients with Graft-Versus-Host Disease - NCI [cancer.gov]
- 17. JAK inhibitor reduces GVHD in mice | MDedge [mdedge.com]
- 18. Long-term adverse event risks of oral JAK inhibitors versus immunomodulators: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. COntrolled MyeloFibrosis Study With ORal JAK Inhibitor Treatment: The COMFORT-I Trial [ctv.veeva.com]
- 23. COntrolled MyeloFibrosis Study With ORal JAK Inhibitor Treatment: The COMFORT-I Trial | MedPath [trial.medpath.com]
Ruxolitinib in Myelofibrosis: A Comparative Analysis of Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ruxolitinib against other kinase inhibitors for the treatment of myelofibrosis, supported by experimental data from pivotal clinical trials. The guide details the mechanisms of action, comparative efficacy, and safety profiles of these agents, and outlines the methodologies of the key studies cited.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of dysregulated Janus kinase (JAK) signaling as a central driver of MF pathogenesis has led to the development of targeted kinase inhibitors, with ruxolitinib being the first to gain approval. This guide compares ruxolitinib with other approved and emerging kinase inhibitors, providing a comprehensive overview for the scientific community.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling pathway is crucial for hematopoiesis and immune function, and its aberrant activation is a hallmark of myelofibrosis.[1][2] Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key mediators in this pathway.[3][4] By blocking these kinases, ruxolitinib disrupts downstream signaling cascades, leading to reduced proliferation of malignant hematopoietic cells and a decrease in pro-inflammatory cytokine production.[3][5]
Other kinase inhibitors have distinct profiles. Fedratinib is a selective JAK2 inhibitor with additional activity against FLT3.[6][7] Pacritinib is a dual inhibitor of JAK2 and FLT3, with additional inhibitory activity against IRAK1, and notably, does not inhibit JAK1 at clinically relevant concentrations.[3][8] Momelotinib inhibits JAK1 and JAK2, and uniquely, also inhibits activin A receptor type 1 (ACVR1), which is involved in iron homeostasis and may contribute to the anemia often seen in myelofibrosis.[9][10]
Comparative Efficacy: Clinical Trial Data
The efficacy of ruxolitinib and other kinase inhibitors has been evaluated in several key Phase 3 clinical trials. The primary endpoints in these studies typically include the proportion of patients achieving a ≥35% reduction in spleen volume from baseline and a ≥50% reduction in total symptom score (TSS).
Spleen Volume Reduction
| Drug | Trial | Patient Population | Comparator | % Patients with ≥35% Spleen Volume Reduction |
| Ruxolitinib | COMFORT-I[11] | JAKi-naïve | Placebo | 41.9% vs 0.7% (at 24 weeks) |
| Ruxolitinib | COMFORT-II[12] | JAKi-naïve | Best Available Therapy (BAT) | 28% vs 0% (at 48 weeks) |
| Fedratinib | JAKARTA[13] | JAKi-naïve | Placebo | 36-47% (400mg) vs 1% (at 24 weeks) |
| Fedratinib | JAKARTA-2[14] | Ruxolitinib-resistant/intolerant | Single-arm | 55% (at end of cycle 6) |
| Pacritinib | PERSIST-2[15][16] | Platelet count ≤100 x 10⁹/L | Best Available Therapy (BAT) | 18% (pooled pacritinib arms) vs 3% (at 24 weeks) |
| Momelotinib | SIMPLIFY-1[17] | JAKi-naïve | Ruxolitinib | 26.5% vs 29% (non-inferior at 24 weeks) |
Symptom Response
| Drug | Trial | Patient Population | Comparator | % Patients with ≥50% Reduction in Total Symptom Score |
| Ruxolitinib | COMFORT-I | JAKi-naïve | Placebo | 45.9% vs 5.3% (at 24 weeks) |
| Fedratinib | JAKARTA[18] | JAKi-naïve | Placebo | 36% (400mg) vs 7% (at 24 weeks) |
| Pacritinib | PERSIST-2[15][16] | Platelet count ≤100 x 10⁹/L | Best Available Therapy (BAT) | 25% (pooled pacritinib arms) vs 14% (at 24 weeks) |
| Momelotinib | SIMPLIFY-1[17] | JAKi-naïve | Ruxolitinib | 28.4% vs 42.2% (non-inferiority not met at 24 weeks) |
Safety and Tolerability
The safety profiles of these kinase inhibitors are a critical consideration in treatment decisions. Myelosuppression, particularly anemia and thrombocytopenia, is a common class effect.
| Drug | Common Grade ≥3 Hematologic Adverse Events | Common Non-Hematologic Adverse Events |
| Ruxolitinib | Anemia, Thrombocytopenia | Bruising, Dizziness, Headache |
| Fedratinib | Anemia, Thrombocytopenia[19] | Diarrhea, Nausea, Vomiting[19] |
| Pacritinib | Thrombocytopenia, Anemia[4] | Diarrhea, Nausea[4] |
| Momelotinib | Thrombocytopenia, Anemia[17] | Peripheral Neuropathy, Infections[17] |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are crucial for interpreting the comparative data.
COMFORT-I and COMFORT-II (Ruxolitinib)
-
Study Design: COMFORT-I was a randomized, double-blind, placebo-controlled Phase 3 trial.[6][11] COMFORT-II was a randomized, open-label, Phase 3 trial comparing ruxolitinib to the best available therapy (BAT).[12][20]
-
Patient Population: Both trials enrolled patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[21][22]
-
Intervention: In COMFORT-I, patients were randomized to receive ruxolitinib or placebo.[6] In COMFORT-II, patients were randomized to receive ruxolitinib or BAT as selected by the investigator.[20] Ruxolitinib starting dose was based on baseline platelet count (15 mg or 20 mg twice daily).[12]
-
Endpoints: The primary endpoint for both studies was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at 24 weeks (COMFORT-I) or 48 weeks (COMFORT-II), as measured by MRI or CT.[11][23] A key secondary endpoint was the proportion of patients with a ≥50% reduction in the modified Myelofibrosis Symptom Assessment Form (MFSAF) v2.0 total symptom score.
References
- 1. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 2. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. onclive.com [onclive.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]
- 11. COMFORT-I trial [ruxreprints.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update - The ASCO Post [ascopost.com]
- 14. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. ascopubs.org [ascopubs.org]
- 20. preview.thenewsmarket.com [preview.thenewsmarket.com]
- 21. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Practical Measures of Clinical Benefit With Ruxolitinib Therapy: An Exploratory Analysis COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Ruxolitinib and Baricitinib on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) inhibitors Ruxolitinib and Baricitinib, focusing on their impact on cytokine production. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for the scientific community.
Introduction to JAK Inhibition
Ruxolitinib and Baricitinib are both inhibitors of the Janus kinase family of enzymes, which play a crucial role in the signaling pathways of numerous cytokines and growth factors.[1] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, while Baricitinib also primarily targets JAK1 and JAK2.[1] Their therapeutic effects are largely attributed to their ability to modulate the production of pro-inflammatory cytokines.
Data on Cytokine Inhibition
The following tables summarize the quantitative data on the inhibitory effects of Ruxolitinib and Baricitinib on cytokine production from various in vitro and cellular assays. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Ruxolitinib - Potency and Cytokine Inhibition
| Target/Assay | IC50 Value | Cell Type/System | Notes |
| Enzymatic Assays | |||
| JAK1 | 3.3 nM | Biochemical Assay | [1][2] |
| JAK2 | 2.8 nM | Biochemical Assay | [1][2] |
| JAK3 | 428 nM | Biochemical Assay | [2] |
| TYK2 | 19 nM | Biochemical Assay | [2] |
| Cellular Assays | |||
| IL-6 induced STAT3 phosphorylation | ~300 nM | Human Whole Blood | [3] |
| TPO induced STAT3 phosphorylation | ~300 nM | Human Whole Blood | [3] |
| IL-6 Production | Concentration-dependent inhibition | Human Lung Macrophages (LPS-stimulated) | [4] |
| TNF-α Production | Concentration-dependent inhibition | Human Lung Macrophages (LPS-stimulated) | [4] |
| IL-4 and IL-13 Release | IC50 of 21.03 ± 5.55 μM (for IL-4) | Human Basophils (IL-3-induced) | [5] |
| IL-6, IL-10, IL-13, TNF-α, IFN-γ | Significant reduction at cellular IC50 | Human PBMCs (anti-CD3/CD28 stimulated) | [6] |
Table 2: Baricitinib - Potency and Cytokine Inhibition
| Target/Assay | IC50 Value/Effect | Cell Type/System | Notes |
| Enzymatic Assays | |||
| JAK1 | 5.9 nM | Biochemical Assay | |
| JAK2 | 5.7 nM | Biochemical Assay | |
| JAK3 | >400 nM | Biochemical Assay | |
| TYK2 | 53 nM | Biochemical Assay | |
| Cellular Assays | |||
| IFN-γ induced IL-6 production | Most potent inhibitor at ≤ 25 nM | Human Neutrophils | [5] |
| IFN-γ, IL-17, IL-1β, IL-6, TNF-α | Decreased expression | Whole blood cells from COVID-19 patients | [7] |
| IFNγ release | Significant diminution at 300nM | Human PBMCs (anti-CD3/CD28 stimulated) | [8] |
| IL-1β, IL-6, TNFα | Decreased levels | IFNγ-treated HaCaT cells | [8] |
| IL-6/pSTAT3 Inhibition | 17% and 29% inhibition at 2 and 4 mg doses, respectively | CD4+ T cells | [9] |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are summaries of typical protocols used to assess the impact of Ruxolitinib and Baricitinib on cytokine production.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of isolated JAK isoforms.
-
Reagents : Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains, a synthetic peptide substrate, and ATP.
-
Procedure :
-
The JAK enzyme is incubated with the test compound (Ruxolitinib or Baricitinib) at various concentrations.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using a microfluidic assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[10]
-
Cell-Based Cytokine Production Assay
This assay measures the ability of the compounds to inhibit cytokine production from immune cells following stimulation.
-
Cell Source : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Alternatively, specific immune cell populations like macrophages or neutrophils can be used.
-
Stimulation : Cells are stimulated to produce cytokines using agents such as:
-
Lipopolysaccharide (LPS) to activate macrophages via Toll-like receptor 4.
-
Anti-CD3/CD28 antibodies to activate T-cells.
-
Specific cytokines like IFN-γ or IL-3 to induce downstream cytokine release.
-
-
Treatment : Cells are pre-incubated with varying concentrations of Ruxolitinib or Baricitinib before stimulation.
-
Cytokine Measurement : After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of various cytokines (e.g., IL-6, TNF-α, IFN-γ) are measured using techniques such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cytometric Bead Array (CBA) for simultaneous measurement of multiple cytokines.
-
-
Data Analysis : The percentage of cytokine inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.[4][6]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: JAK-STAT signaling pathway and points of inhibition by Ruxolitinib and Baricitinib.
Caption: General workflow for an in vitro cytokine inhibition assay.
Comparative Summary
Both Ruxolitinib and Baricitinib are effective inhibitors of JAK1 and JAK2, leading to a broad suppression of pro-inflammatory cytokine production.
-
Potency : In biochemical assays, Ruxolitinib and Baricitinib exhibit similar high potency against JAK1 and JAK2, with IC50 values in the low nanomolar range.
-
Cytokine Inhibition Profile : Both drugs have been shown to reduce the production of key cytokines involved in inflammatory responses, including IL-6, TNF-α, and IFN-γ.[6][7] Clinical and in vitro studies demonstrate that both compounds can effectively modulate the cytokine storm associated with various inflammatory conditions.[3][7]
-
Selectivity : While both primarily target JAK1 and JAK2, subtle differences in their selectivity profiles for other JAK family members and downstream signaling pathways may exist, which could translate to differences in their clinical efficacy and safety profiles. For instance, Baricitinib has been noted as a potent inhibitor of IFN-γ-induced IL-6 production in neutrophils.[5]
Conclusion
Ruxolitinib and Baricitinib are potent JAK1/JAK2 inhibitors that effectively suppress the production of a wide range of pro-inflammatory cytokines. The choice between these inhibitors for research or therapeutic development may depend on the specific cellular context and the desired cytokine modulation profile. The provided data and experimental outlines serve as a foundation for further investigation and head-to-head comparative studies under standardized conditions to fully elucidate their differential effects.
References
- 1. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferon-γ induces interleukin-6 production by neutrophils via the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of baricitinib in regulating programmed death 1 and ligand programmed cell death ligand 1 through JAK/STAT pathway in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Ruxolitinib in Combination Therapies for Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2, has shown promise in the treatment of various solid tumors when used in combination with other therapeutic agents. This guide provides a comprehensive comparison of the efficacy of ruxolitinib-based combination therapies across different solid tumors, supported by experimental data from pivotal clinical trials and preclinical studies.
The JAK-STAT Signaling Pathway: A Key Target in Oncology
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. Ruxolitinib exerts its anti-neoplastic effects by inhibiting JAK1 and JAK2, thereby blocking the downstream activation of STAT proteins and mitigating the pro-tumorigenic effects of various cytokines and growth factors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Efficacy of Ruxolitinib Combination Therapies in Clinical Trials
The following tables summarize the quantitative efficacy data from key clinical trials investigating ruxolitinib in combination with other anti-cancer agents in various solid tumors.
Pancreatic Cancer
Trial: RECAP (Phase II)[2][3] Combination: Ruxolitinib + Capecitabine vs. Placebo + Capecitabine Patient Population: Metastatic pancreatic cancer patients who have failed first-line gemcitabine-based therapy.
| Efficacy Endpoint | Ruxolitinib + Capecitabine (n=64) | Placebo + Capecitabine (n=63) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) | 4.5 months | 4.3 months | 0.79 (0.53 - 1.18) | 0.25 |
| OS (mGPS 1 or 2) | - | - | 0.60 | 0.063 |
| OS (mGPS 2) | - | - | 0.49 | - |
| 6-Month Survival Rate | 42% | 35% | - | - |
| 12-Month Survival Rate | 22% | 11% | - | - |
Trial: JANUS 1 & 2 (Phase III)[4] Combination: Ruxolitinib + Capecitabine vs. Placebo + Capecitabine Patient Population: Patients with advanced/metastatic pancreatic cancer and systemic inflammation (C-reactive protein >10 mg/L) who have received one prior chemotherapy regimen.
JANUS 1
| Efficacy Endpoint | Ruxolitinib + Capecitabine (n=161) | Placebo + Capecitabine (n=160) | Hazard Ratio (95% CI) |
|---|---|---|---|
| Overall Survival (OS) | - | - | 0.969 (0.747–1.256) |
| Progression-Free Survival (PFS) | - | - | 1.056 (0.827–1.348) |
JANUS 2
| Efficacy Endpoint | Ruxolitinib + Capecitabine (n=43) | Placebo + Capecitabine (n=43) | Hazard Ratio (95% CI) |
|---|---|---|---|
| Overall Survival (OS) | - | - | 1.584 (0.886–2.830) |
| Progression-Free Survival (PFS) | - | - | 1.166 (0.687–1.978) |
Note: Both JANUS 1 and 2 studies were terminated early for futility.[4]
HER2-Positive Breast Cancer
Trial: Phase I/II (NCT02066532)[5][6] Combination: Ruxolitinib + Trastuzumab Patient Population: Patients with metastatic HER2-positive breast cancer who have progressed on at least two lines of HER2-directed therapy.
| Efficacy Endpoint | Ruxolitinib + Trastuzumab (n=26 evaluable) |
| Median Progression-Free Survival (PFS) | 8.3 weeks (95% CI: 7.1, 13.9) |
| Objective Response Rate (ORR) | 1 partial response |
| Stable Disease | 4 patients |
Note: The study did not meet its primary endpoint of improving PFS compared to historical controls.[5]
Colorectal Cancer
Trial: Phase II (NCT02119676)[7][8] Combination: Ruxolitinib + Regorafenib vs. Placebo + Regorafenib Patient Population: Patients with relapsed or refractory metastatic colorectal cancer.
| Efficacy Endpoint | Ruxolitinib + Regorafenib | Placebo + Regorafenib | Hazard Ratio (95% CI) |
| Substudy 1 (High Inflammation) | |||
| Overall Survival (OS) | - | - | 1.040 (0.725-1.492) |
| Progression-Free Survival (PFS) | - | - | 1.004 (0.724-1.391) |
| Substudy 2 (Low Inflammation) | |||
| Overall Survival (OS) | - | - | 0.767 (0.478-1.231) |
| Progression-Free Survival (PFS) | - | - | 0.787 (0.576-1.074) |
Note: The addition of ruxolitinib to regorafenib did not improve OS or PFS.[8]
Ovarian Cancer
Trial: NRG-GY007 (Phase I/II)[9][10][11][12][13] Combination: Ruxolitinib + Paclitaxel + Carboplatin vs. Paclitaxel + Carboplatin Patient Population: Patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer undergoing neoadjuvant chemotherapy.
| Efficacy Endpoint | Ruxolitinib + Chemotherapy | Chemotherapy Alone | Hazard Ratio (90% CI) | p-value |
| Median Progression-Free Survival (PFS) | 14.6 months | 11.6 months | 0.702 (0.00-0.89) | 0.059 |
| Overall Survival (OS) | - | - | 0.785 (0.44-1.39) | 0.70 |
Note: The study met its primary endpoint, showing a prolongation of PFS with the addition of ruxolitinib.[12]
Non-Small Cell Lung Cancer (NSCLC)
Trial: Phase II (NCT02119650)[1][14][15][16][17] Combination: Ruxolitinib + Pemetrexed/Cisplatin vs. Placebo + Pemetrexed/Cisplatin Patient Population: First-line treatment of patients with advanced nonsquamous NSCLC and systemic inflammation.
| Efficacy Endpoint | Ruxolitinib + Chemotherapy (n=39) | Placebo + Chemotherapy (n=37) |
| Response Rate (Partial Responses) | 31% | 35% |
Note: The study was terminated early, limiting the interpretation of efficacy data.[16]
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and replication of clinical research. Below are the experimental protocols for the key trials cited in this guide.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. onclive.com [onclive.com]
- 3. Randomized, Double-Blind, Phase II ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Ruxolitinib + capecitabine in advanced/metastatic pancreatic cancer after disease progression/intolerance to first-line therapy: JANUS 1 and 2 randomized phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II Trial of Ruxolitinib in Combination with Trastuzumab in Metastatic HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II trial of ruxolitinib in combination with trastuzumab in metastatic HER2 positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, double‐blind, phase two study of ruxolitinib plus regorafenib in patients with relapsed/refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind, phase two study of ruxolitinib plus regorafenib in patients with relapsed/refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol [nrgoncology.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. PHASE I and Randomized Phase II STUDY OF RUXOLITINIB WITH FRONT-LINE NEOADJUVANT THERAPY IN ADVANCED OVARIAN CANCER: An NRG Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Ruxolitinib in Combination With Pemetrexed/Cisplatin in Non Small Cell Lung Cancer [ctv.veeva.com]
- 15. ClinConnect | Ruxolitinib in Combination With Pemetrexed/Cisplatin in [clinconnect.io]
- 16. A Placebo-Controlled Phase II Study of Ruxolitinib in Combination With Pemetrexed and Cisplatin for First-Line Treatment of Patients With Advanced Nonsquamous Non-Small-Cell Lung Cancer and Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
Safety Operating Guide
Proper Disposal of Ruxolitinib Sulfate: A Guide for Laboratory Professionals
The safe and compliant disposal of ruxolitinib sulfate, a potent kinase inhibitor, is a critical aspect of laboratory safety and environmental responsibility. As a cytotoxic agent, ruxolitinib and any materials contaminated with it must be handled and disposed of as hazardous pharmaceutical waste.[1] Adherence to strict protocols is essential to minimize exposure risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound in a research setting.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, although ruxolitinib is not currently scheduled as a controlled substance.[4][5] It is imperative that all personnel handling pharmaceutical waste are trained on these regulations to ensure compliance.[2]
Waste Segregation and Handling
Proper segregation of cytotoxic waste is the first and most critical step in the disposal process. Any item that has come into contact with this compound, regardless of the amount, must be treated as cytotoxic waste.[1] This includes, but is not limited to:
-
Unused or expired this compound powder or solutions
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks[1][6]
-
Used labware (e.g., vials, pipettes, culture plates)
-
Spill cleanup materials
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact with the cytotoxic agent. |
| Gown | Disposable, impermeable, with long sleeves and cuffs | Protects skin and clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Minimizes inhalation of aerosolized particles, especially during spill cleanup or handling of powders. |
Disposal Procedure for this compound and Contaminated Materials
The following protocol outlines the step-by-step process for the safe disposal of this compound and associated waste.
Experimental Protocol: this compound Disposal
-
Don Personal Protective Equipment (PPE): Before handling any this compound waste, put on all required PPE as detailed in Table 1.
-
Prepare Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[1] These containers are often color-coded (e.g., yellow or red) and marked with the cytotoxic symbol.[1]
-
Segregate Waste at the Source:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated cytotoxic sharps container.[1][6]
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in a designated cytotoxic waste bag or bin.[1][6]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[2][7] They should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste" and including the chemical name.
-
-
Seal and Label Containers: Once waste containers are three-quarters full, securely seal them to prevent leakage. Ensure all containers are clearly labeled with "Cytotoxic Waste" and any other information required by your institution or waste management provider.
-
Store Waste Securely: Store sealed cytotoxic waste containers in a designated, secure area with limited access, away from general laboratory traffic. This area should be clearly marked with appropriate hazard symbols.
-
Arrange for Licensed Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste management company. The primary method for the final disposal of cytotoxic pharmaceutical waste is incineration at a permitted facility.[1][2][3]
-
Decontaminate and Doff PPE: After handling waste, decontaminate reusable eye and respiratory protection according to manufacturer instructions. Remove and dispose of single-use PPE in a cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Table 2: this compound Spill Cleanup Kit Contents
| Item | Quantity | Purpose |
| Cytotoxic Spill Sign | 1 | To alert personnel of the hazardous area. |
| Disposable Gowns | 2 | For personnel involved in the cleanup. |
| Chemical-Resistant Gloves | 2 pairs | To protect hands from exposure. |
| Shoe Covers | 2 pairs | To prevent the spread of contamination. |
| NIOSH-Approved Respirator | 2 | To prevent inhalation of the hazardous substance. |
| Safety Goggles | 2 | To protect eyes from splashes. |
| Absorbent Pads or Powder | As needed | To absorb liquid spills. |
| Scoop and Scraper | 1 set | For collecting solid waste. |
| Cytotoxic Waste Bags | 2 | For disposal of all cleanup materials. |
| Detergent Solution | As needed | For decontamination of the spill area. |
Experimental Protocol: this compound Spill Cleanup
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity of the spill. Restrict access to the spill area and post a "Cytotoxic Spill" warning sign.
-
Don PPE: Put on a full set of PPE from the spill kit.
-
Contain the Spill:
-
Liquid Spill: Cover the spill with absorbent pads, working from the outside in.
-
Solid Spill: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Clean the Spill:
-
Carefully collect all absorbent materials and any contaminated debris using a scoop and scraper.
-
Place all waste into a cytotoxic waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area with a detergent solution, followed by a rinse with clean water.
-
Dispose of all cleaning materials in the cytotoxic waste bag.
-
-
Dispose of Waste: Seal the cytotoxic waste bag and place it in the designated cytotoxic waste container.
-
Doff PPE and Perform Hand Hygiene: Remove and dispose of all PPE in a cytotoxic waste container. Wash hands thoroughly with soap and water.
-
Document the Incident: Report the spill to the appropriate safety personnel and complete any required incident reports.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment. It is crucial to consult your institution's specific safety protocols and local regulations, as requirements may vary.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. echemi.com [echemi.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Ruxolitinib Sulfate
FOR IMMEDIATE RELEASE
This document provides crucial safety and logistical information for laboratory professionals working with Ruxolitinib sulfate. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment. This compound is a potent Janus kinase (JAK) inhibitor and should be handled with care, following established protocols for hazardous drugs.[1][2]
I. Hazard Identification and Risk Assessment
This compound is classified as a hazardous drug, and appropriate handling is necessary to prevent occupational exposure.[1][2] The primary routes of exposure are inhalation of the powdered form, skin contact, and ingestion.
A critical factor in determining the necessary safety precautions is the Occupational Exposure Limit (OEL), which for Ruxolitinib is in the range that requires stringent containment and personal protective equipment. While a specific OEL from a regulatory body was not identified in the search results, the available safety data sheets and handling guidelines for potent active pharmaceutical ingredients (APIs) necessitate treating this compound with a high degree of caution.[3][4][5]
Hazard Summary Table:
| Hazard Classification | Description | Primary Routes of Exposure |
| Hazardous Drug / Potent API | A selective inhibitor of Janus Kinases (JAKs) 1 and 2.[1] | Inhalation, Dermal Contact, Ingestion |
| Health Hazards | May cause adverse health effects upon exposure. |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in a laboratory setting. The following table outlines the minimum required PPE.
Personal Protective Equipment (PPE) Requirements:
| Body Part | Required PPE | Specifications |
| Respiratory | N95 Respirator or higher (e.g., PAPR) | Required when handling the powder outside of a containment device. |
| Hands | Double Gloving (Chemotherapy-rated gloves) | Inner glove tucked under the gown cuff, outer glove over the cuff. Change gloves regularly and immediately if contaminated. |
| Body | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a protective material. Cuffs should be tight-fitting. |
| Eyes | Safety Goggles or Face Shield | Provide a seal around the eyes to protect from dust and splashes. |
| Feet | Shoe Covers | To be worn in designated handling areas. |
III. Engineering Controls and Designated Handling Areas
Engineering controls are the primary means of minimizing exposure. All handling of this compound powder must be conducted in a designated area with appropriate engineering controls.
Engineering Controls:
| Control Type | Description |
| Primary Containment | All weighing and initial dilutions of this compound powder must be performed in a certified Class II Biological Safety Cabinet (BSC), a ventilated balance enclosure, or a glove box.[1] |
| Secondary Containment | The laboratory where handling occurs should be under negative pressure with restricted access. |
| Ventilation | General laboratory ventilation should provide sufficient air changes per hour. |
IV. Standard Operating Procedures (SOPs)
The following step-by-step protocols are provided for common laboratory procedures involving this compound.
A. Weighing this compound Powder
This procedure should be performed within a primary containment device.
-
Preparation:
-
Don all required PPE as outlined in Section II.
-
Prepare the containment area by laying down a disposable, absorbent bench liner.
-
Gather all necessary equipment (e.g., weigh paper, spatula, conical tubes, solvent).
-
-
Weighing:
-
Carefully open the container of this compound inside the containment device.
-
Using a dedicated spatula, gently transfer the desired amount of powder onto weigh paper. Avoid creating dust.
-
Close the primary container securely.
-
-
Post-Weighing:
-
Carefully fold the weigh paper and transfer the powder to a labeled conical tube or other appropriate container.
-
Dispose of the weigh paper and any contaminated materials in the designated hazardous waste container.
-
Decontaminate the spatula and the interior surfaces of the containment device.
-
B. Preparation of Stock Solutions
This procedure should also be performed within a primary containment device.
-
Preparation:
-
Follow the same preparation steps as for weighing the powder.
-
Have the appropriate solvent (e.g., DMSO, sterile water) ready.
-
-
Solubilization:
-
Add the desired volume of solvent to the container with the pre-weighed this compound.
-
Cap the container tightly and vortex or sonicate until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled cryovials.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) as specified by the manufacturer.
-
V. Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
Disposal Procedures:
| Waste Type | Disposal Method |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh paper, plasticware) must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused stock solutions and contaminated liquid waste should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for hazardous waste. |
VI. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Emergency Response:
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area. For small spills, use a spill kit designed for hazardous drugs. For large spills, contact the institution's environmental health and safety department. |
VII. Visual Workflow and Logic Diagrams
To further clarify the handling procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Definitive Guide To Ruxolitinib: From Mechanism To Manufacturing Sourcing | OCTAGONCHEM [octagonchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
